DM51 impurity 1-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H54ClN3O10S |
|---|---|
Molecular Weight |
789.4 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[(3,3,4,4,5,5-hexadeuterio-6-sulfanylhexanoyl)-(trideuteriomethyl)amino]propanoate |
InChI |
InChI=1S/C38H54ClN3O10S/c1-22-13-12-14-29(49-8)38(47)21-28(50-36(46)40-38)23(2)34-37(4,52-34)30(51-35(45)24(3)41(5)31(43)15-10-9-11-16-53)20-32(44)42(6)26-18-25(17-22)19-27(48-7)33(26)39/h12-14,18-19,23-24,28-30,34,47,53H,9-11,15-17,20-21H2,1-8H3,(H,40,46)/b14-12+,22-13+/t23-,24-,28+,29-,30+,34+,37+,38+/m1/s1/i5D3,9D2,10D2,11D2 |
InChI Key |
VNWBDUCJQWNNMQ-WDQDGGDXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@H](C)C(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C)C(=O)CC([2H])([2H])C([2H])([2H])C([2H])([2H])CS |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCS)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Structure of DM51 Impurity 1-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure of DM51 impurity 1-d9, a deuterated analog of a known impurity of the maytansinoid DM51. This document is intended for professionals in the fields of pharmaceutical sciences, analytical chemistry, and drug development.
Chemical Structure and Properties
DM51 impurity 1 is a known process-related impurity in the synthesis of maytansinoid derivatives. The deuterated version, this compound, serves as an internal standard for its quantification in analytical methods such as liquid chromatography-mass spectrometry (LC-MS).
Molecular and Structural Formula
The molecular formula of DM51 impurity 1 is C38H54ClN3O10S, with a molecular weight of 780.37 g/mol .[1][2][3] The deuterated form, this compound, has a molecular formula of C38H45D9ClN3O10S and a molecular weight of approximately 789.43 g/mol .[3]
The systematic IUPAC name for the non-deuterated impurity is [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1¹⁰,¹⁴.0³,⁵]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[methyl(6-sulfanylhexanoyl)amino]propanoate.[2]
Based on common synthetic labeling strategies for introducing a d9 isotope label, it is presumed that the nine deuterium atoms are located on the tert-butyl group of a precursor molecule used in the synthesis. This assumption is based on the commercial availability of deuterated reagents used for introducing such moieties. The proposed structure of this compound is depicted in Figure 1.
Figure 1. Proposed chemical structure of this compound. The nine deuterium atoms are highlighted in blue on the N-acyl side chain.
Physicochemical Data
A summary of the key physicochemical properties for both the non-deuterated and deuterated impurity is provided in Table 1.
| Property | DM51 Impurity 1 | This compound |
| Molecular Formula | C38H54ClN3O10S | C38H45D9ClN3O10S |
| Molecular Weight | 780.37 g/mol | 789.43 g/mol |
| IUPAC Name | [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1¹⁰,¹⁴.0³,⁵]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[methyl(6-sulfanylhexanoyl)amino]propanoate | Not available |
Experimental Protocols for Characterization
While specific experimental data for this compound are not publicly available, this section outlines the standard methodologies that would be employed for its structural confirmation and purity assessment, based on established practices for maytansinoid and isotopically labeled compounds.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition and identifying the presence of the deuterium label.
-
Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer coupled with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 µg/mL.
-
Data Acquisition: Mass spectra are acquired in positive ion mode. The full scan range would be set to encompass the expected m/z of the protonated molecule [M+H]⁺.
-
Expected Results: The measured mass of the [M+H]⁺ ion for this compound should be within 5 ppm of the calculated theoretical mass (approximately 790.48 m/z). The isotopic pattern will also be distinct from the non-deuterated analog, showing a shift corresponding to the nine deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the exact location of the deuterium atoms.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation: The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
-
Experiments:
-
¹H NMR: The proton spectrum will show the absence of signals corresponding to the protons on the deuterated moiety.
-
¹³C NMR: The carbon spectrum will show the signals for the carbons attached to deuterium as multiplets with significantly lower intensity due to C-D coupling and longer relaxation times.
-
²H NMR (Deuterium NMR): A deuterium spectrum will show a signal at the chemical shift corresponding to the position of the deuterium atoms.
-
Logical Workflow for Impurity Analysis
The following diagram illustrates the logical workflow for the use of a deuterated impurity standard in the analysis of an Active Pharmaceutical Ingredient (API).
Caption: Workflow for API analysis using a deuterated impurity standard.
Signaling Pathways
Currently, there is no publicly available information detailing specific signaling pathways that are directly modulated by DM51 impurity 1 or its deuterated analog. As a structural analog of maytansinoids, it is plausible that at sufficient concentrations, it could interact with tubulin, similar to the parent API. However, without experimental data, this remains speculative. The primary relevance of this compound is in an analytical chemistry context rather than a pharmacological one.
The diagram below illustrates the general mechanism of action for maytansinoids, the class of compounds to which DM51 belongs.
Caption: General signaling pathway for maytansinoid compounds.
References
- 1. [(1S,2R,3S,5S,6S,16E,18E,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[acetyl(methyl)amino]propanoate;ethoxyethane | C38H56ClN3O11 | CID 21159561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC [pmc.ncbi.nlm.nih.gov]
DM51 impurity 1-d9 certificate of analysis
An In-depth Technical Guide to the Certificate of Analysis for Pharmaceutical Impurities: A Case Study of DM51 Impurity 1-d9
Introduction
In the landscape of pharmaceutical development and manufacturing, the control of impurities is a critical issue overseen by global regulatory bodies.[1] A Certificate of Analysis (CoA) for a pharmaceutical impurity is a foundational document that certifies the quality and purity of a specific batch.[2][3][4][5] This document is essential for researchers, scientists, and drug development professionals as it provides a comprehensive summary of the identity, purity, and physical characteristics of the impurity. Such information is vital for toxicological studies, analytical method development, and process validation.
This technical guide provides a detailed overview of the core components of a Certificate of Analysis, using the hypothetical "this compound" as an example. It will cover the presentation of quantitative data, in-depth experimental methodologies, and visual representations of analytical workflows.
Data Presentation: Certificate of Analysis for this compound
A Certificate of Analysis summarizes extensive analytical testing into a concise format. The following tables represent typical data that would be presented for a well-characterized pharmaceutical impurity.
Table 1: Identification and Physicochemical Properties
| Test | Method | Specification | Result |
| Appearance | Visual Inspection | White to Off-White Solid | Conforms |
| Molecular Formula | High-Resolution Mass Spectrometry | C₂₀H₂₀D₉NO₄ | C₂₀H₂₀D₉NO₄ |
| Molecular Weight | High-Resolution Mass Spectrometry | 368.5 g/mol | 368.5 g/mol |
| Identity (¹H NMR) | NMR Spectroscopy | Conforms to Structure | Conforms |
| Identity (Mass Spectrum) | Mass Spectrometry | Conforms to Fragmentation Pattern | Conforms |
| Melting Point | Capillary Method | Report Value | 125.5 - 127.0 °C |
| Solubility | Visual Inspection | Soluble in Methanol | Conforms |
Table 2: Purity and Impurity Profile
| Test | Method | Specification | Result |
| Purity (by HPLC) | HPLC-UV | ≥ 98.0% | 99.2% |
| Related Impurities | HPLC-UV | Individual Impurity: ≤ 0.15% | Impurity A: 0.08% |
| Total Impurities: ≤ 0.5% | Total: 0.25% | ||
| Residual Solvents | GC-HS | Methanol: ≤ 3000 ppm | 450 ppm |
| Dichloromethane: ≤ 600 ppm | Not Detected | ||
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.12% |
| Sulphated Ash | Gravimetry | ≤ 0.1% | 0.05% |
Experimental Protocols
Detailed and validated analytical methods are the bedrock of a reliable Certificate of Analysis. The following sections describe the methodologies for the key experiments cited in the data tables.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of pharmaceutical substances and quantifying impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is accurately weighed and dissolved in methanol to a final concentration of approximately 0.5 mg/mL.
-
Quantification: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. Impurity levels are determined by comparing their peak areas to that of a qualified reference standard.
Mass Spectrometry (MS) for Identity and Molecular Weight Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 100 - 1000 m/z.
-
Sample Infusion: The sample, prepared in methanol at a concentration of approximately 10 µg/mL, is directly infused into the mass spectrometer.
-
Data Analysis: The acquired spectrum is analyzed to determine the accurate mass of the molecular ion ([M+H]⁺). This experimental mass is then compared to the theoretical mass calculated from the molecular formula. For structural confirmation, tandem MS (MS/MS) experiments are performed to induce fragmentation, and the resulting fragmentation pattern is analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between different nuclei and are crucial for assembling the complete molecular structure.
-
-
Data Analysis: The chemical shifts, coupling constants, and correlations observed in the NMR spectra are analyzed to confirm that the structure is consistent with that of this compound.
Mandatory Visualizations
Workflow for Impurity Characterization and Certification
The following diagram illustrates the general workflow from the initial detection of an impurity to the final issuance of a Certificate of Analysis.
Logical Flow for Impurity Identification
This diagram outlines the logical steps and decision-making process involved in identifying an unknown impurity.
Conclusion
The Certificate of Analysis for a pharmaceutical impurity like "this compound" is more than a mere summary of test results; it is a declaration of quality built upon rigorous scientific investigation. For researchers and drug developers, a thorough understanding of the data presented, the analytical techniques employed, and the logical workflows for characterization is paramount. This guide has provided a template for such understanding, emphasizing the integration of quantitative data, detailed protocols, and clear visual models to ensure the safe and effective development of new medicines.
References
Unveiling the Chemical Characteristics of Deuterated DM51 Impurity 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of Deuterated DM51 Impurity 1. Given the limited publicly available data on this specific compound, this document also outlines the standard experimental protocols and analytical workflows used for the characterization of such deuterated pharmaceutical impurities. This guide is intended to be a valuable resource for researchers and professionals involved in drug development and quality control.
Chemical Identity and Properties
Deuterated DM51 Impurity 1, also known as DM51 impurity 1-d9, is the deuterium-labeled form of DM51 Impurity 1. The incorporation of nine deuterium atoms into the molecule makes it a valuable tool in various analytical applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
| Property | Deuterated DM51 Impurity 1 (this compound) | DM51 Impurity 1 |
| Molecular Formula | C₃₈H₄₅D₉ClN₃O₁₀S | C₃₈H₅₄ClN₃O₁₀S[1] |
| Molecular Weight | 789.43 (calculated) | 780.37[1] |
| Canonical SMILES | C/C(CC1=CC(OC)=C(Cl)C(N2C)=C1)=C\C=C--INVALID-LINK----INVALID-LINK--(O)C--INVALID-LINK--([H])--INVALID-LINK----INVALID-LINK--([H])[C@]4(C)--INVALID-LINK--N(C([2H])([2H])[2H])C(CC([2H])([2H])C([2H])([2H])C([2H])([2H])CS)=O)=O">C@@HCC2=O | Data not available |
| Physical Description | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| pKa | Data not available | Data not available |
The Role of Deuteration
The substitution of hydrogen with its heavier isotope, deuterium, can subtly alter the physicochemical properties of a molecule. While the structural and electronic effects are minimal, the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can result in a kinetic isotope effect, potentially slowing down metabolic processes that involve the cleavage of these bonds. In the context of an impurity standard, deuteration provides a distinct mass signature for mass spectrometry-based quantification, allowing it to be differentiated from its non-deuterated counterpart.
Experimental Protocols for Characterization
The comprehensive characterization of a deuterated impurity like this compound involves a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and quantity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of molecules and for confirming the position and extent of deuterium incorporation.
-
¹H-NMR (Proton NMR): In the ¹H-NMR spectrum of deuterated DM51 impurity 1, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration at specific sites.
-
²H-NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a spectrum that shows the chemical environment of the deuterium atoms. This can be used to confirm the locations of deuteration.
-
¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum can also be affected by deuteration. Carbon atoms bonded to deuterium will show a characteristic splitting pattern (a triplet for a CD group, a quintet for a CD2 group, and a septet for a CD3 group) and a slight upfield shift compared to the corresponding carbon in the non-deuterated compound.
Sample Preparation: A small, accurately weighed sample of the deuterated impurity is dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) and transferred to an NMR tube. The choice of solvent is critical to avoid interference from residual solvent protons.
Mass Spectrometry (MS) coupled with Chromatography
Mass spectrometry is essential for determining the molecular weight of the impurity and confirming its isotopic enrichment. It is typically coupled with a separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common technique for the analysis of pharmaceutical impurities. LC separates the impurity from the active pharmaceutical ingredient (API) and other components of the mixture. The mass spectrometer then provides the mass-to-charge ratio (m/z) of the eluting compounds. For deuterated DM51 impurity 1, the molecular ion peak will be shifted by +9 mass units compared to the non-deuterated impurity, confirming the incorporation of nine deuterium atoms. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. Similar to LC-MS, GC separates the components of a mixture before they are introduced into the mass spectrometer.
Sample Preparation: The sample is dissolved in a suitable solvent and, if necessary, derivatized to improve its volatility for GC-MS analysis. For LC-MS, the sample is typically dissolved in the mobile phase.
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflows for impurity identification and the general process of sample analysis using LC-MS.
Caption: A logical workflow for the identification and characterization of pharmaceutical impurities.
References
A Technical Guide to DM51 Impurity 1-d9 for Pharmaceutical Research and Development
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of DM51 impurity 1-d9, a critical reference standard in the pharmaceutical industry. This document covers its suppliers, chemical properties, and detailed experimental protocols for its analysis.
Introduction to this compound
This compound is the deuterium-labeled form of DM51 impurity 1.[1][2][3] In pharmaceutical development, stable isotope-labeled compounds like this compound serve as indispensable tools. They are primarily used as internal standards for quantitative analysis of the corresponding non-labeled impurity in drug substances and products.[2] The use of a deuterated standard ensures accurate quantification by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), as it can be distinguished from the non-labeled analyte by its mass.[2]
Suppliers and Pricing
This compound is available from several specialized chemical suppliers. Pricing is typically provided upon request, as it can vary based on the quantity and required purity.
| Supplier | Website | Notes |
| Gentaur | gentaur.com | Lists the product and indicates availability. |
| Clinivex | clinivex.com | Offers the product for research purposes only. |
| MedchemExpress | medchemexpress.com | Provides the compound for research use and notes its application as a tracer or internal standard. |
| Immunomart | immunomart.com | Lists the product and provides a data sheet upon request. |
| Axios Research | axiosresearch.com | Offers the compound as a fully characterized reference standard for the API Maytansine. |
Technical Data
| Parameter | Value | Source |
| Synonyms | Deuterium labeled DM51 impurity 1 | |
| Applications | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS), Tracer | |
| Solubility | 10 mM in DMSO | |
| Field of Research | Drug Metabolism, Pharmacokinetics |
Experimental Protocols
Hypothetical Synthesis of this compound
The synthesis of a deuterated impurity often involves introducing the deuterium label at a late stage of the synthesis of the parent impurity. The following is a generalized, hypothetical protocol inspired by the synthesis of other deuterated molecules.
Objective: To synthesize this compound from a suitable precursor.
Materials:
-
Precursor to DM51 impurity 1
-
Deuterated methyl iodide (CD3I)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the precursor of DM51 impurity 1 in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium hydride to the solution to deprotonate the precursor.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Add deuterated methyl iodide (CD3I) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Quantification of DM51 Impurity 1 using LC-MS with this compound as an Internal Standard
Objective: To accurately quantify the amount of DM51 impurity 1 in a drug substance sample using this compound as an internal standard.
Materials:
-
DM51 drug substance sample
-
DM51 impurity 1 reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of DM51 impurity 1 reference standard (e.g., 100 µg/mL).
-
Prepare a stock solution of this compound internal standard (e.g., 10 µg/mL).
-
Create a series of calibration standards by spiking known concentrations of the DM51 impurity 1 stock solution into a fixed concentration of the this compound internal standard solution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the DM51 drug substance.
-
Dissolve the sample in a suitable solvent and add a known amount of the this compound internal standard solution.
-
-
LC-MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate DM51 impurity 1 from other components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detector: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for both DM51 impurity 1 and this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of DM51 impurity 1 to the peak area of this compound against the concentration of DM51 impurity 1.
-
Calculate the concentration of DM51 impurity 1 in the drug substance sample using the calibration curve.
-
Visualizations
Caption: A simplified workflow for the hypothetical synthesis of this compound.
Caption: The logical workflow for quantifying DM51 impurity 1 using its deuterated analog.
References
A Guide to the Synthesis of Deuterated Drug Impurities: A Case Study Approach for DM51 Impurity 1-d9
Introduction
In the landscape of pharmaceutical development, the identification and characterization of drug metabolites and impurities are critical for ensuring drug safety and efficacy. Deuterated analogs of these compounds serve as invaluable internal standards for pharmacokinetic and metabolic studies, providing enhanced accuracy in bioanalytical assays.[1][2] The substitution of hydrogen with deuterium, a stable isotope, can lead to a kinetic isotope effect, slowing down metabolic processes and potentially improving a drug's half-life or reducing the formation of toxic metabolites.[3][4] This technical guide outlines a comprehensive approach to the synthesis of a deuterated drug impurity, using the hypothetical "DM51 impurity 1-d9" as a case study. While a specific synthesis for this compound is not publicly available, this document details the general strategies, experimental protocols, and data analysis required for such a synthesis, based on established methodologies for creating deuterated molecules.
General Synthetic Strategies
The synthesis of a deuterated drug impurity can be approached through several established methods. The choice of strategy depends on the molecular structure of the target impurity, the desired location of the deuterium labels, and the availability of starting materials.
Table 1: Comparison of Synthetic Strategies for Deuteration
| Strategy | Description | Advantages | Disadvantages |
| Synthesis from Deuterated Precursors | The synthesis begins with starting materials that already contain deuterium at the desired positions.[3] | High isotopic purity and specific labeling. | May require custom synthesis of deuterated starting materials. |
| Use of Deuterated Reagents | Deuterium is introduced during a synthetic step using a deuterated reagent, such as deuterated solvents (e.g., D2O), reducing agents (e.g., NaBD4), or alkylating agents (e.g., CD3I). | Versatile and can be incorporated into existing synthetic routes. | Potential for incomplete deuteration and isotopic scrambling. |
| Metal-Catalyzed Hydrogenation | Deuterium gas (D2) is used in a hydrogenation reaction to introduce deuterium across a double or triple bond. | Can introduce multiple deuterium atoms in a single step with high stereospecificity. | Requires specialized equipment for handling deuterium gas. |
| Direct Hydrogen-Deuterium Exchange | Protons in the molecule are exchanged for deuterium from a deuterium source, often catalyzed by an acid, base, or metal. | Simple procedure for labeling labile protons (e.g., in alcohols, amines). | Not suitable for labeling non-labile C-H bonds and can lead to a mixture of isotopologues. |
| Biotransformation | Utilizes enzymes or microorganisms to introduce deuterium, often by metabolizing a deuterated parent drug. | Can produce metabolites with high regioselectivity and stereoselectivity. | The biotransformation process may be slower for deuterated compounds. |
Conceptual Synthesis Workflow
The development of a synthetic route for a deuterated impurity involves a logical progression of steps, from initial planning to the final characterization of the product.
References
Inquiry Regarding DM51 Impurity 1-d9 Unsuccessful in Yielding a Specific CAS Number
An extensive search for the Chemical Abstracts Service (CAS) number for a substance identified as "DM51 impurity 1-d9" has not yielded a specific, publicly available CAS number for this compound. The search results indicate that this name may refer to a highly specialized or internal reference standard not widely documented in public chemical databases.
While a direct match was not found, information on related compounds was identified. A substance referred to as "DM51 Impurity 1" is documented with the molecular formula C38H54ClN3O10S.[1] However, this listing does not include the "d9" designation, which typically indicates the presence of nine deuterium atoms, nor does it provide a CAS number.
Further investigation revealed a similarly named deuterated compound, "DM50 impurity 1-d9," which is described as a stable isotope-labeled version of "DM50 impurity 1".[2] This substance, with the molecular formula C39H47D9ClN3O10S, is used as a tracer or an internal standard for quantitative analysis.[2] Even for this related compound, a specific CAS number is not provided in the available documentation.
The "d9" suffix in "this compound" strongly suggests that it is a deuterated analog of a parent compound, "DM51 impurity 1." Such isotopically labeled molecules are often used in research and development, particularly in pharmacokinetic and metabolic studies, to trace the fate of a drug or substance within a biological system.[2]
Due to the absence of a specific CAS number and the lack of publicly available technical data, experimental protocols, or information on signaling pathways for "this compound," it is not possible to provide the requested in-depth technical guide or whitepaper. The creation of detailed data tables, experimental methodologies, and pathway diagrams is contingent upon the availability of this foundational scientific information.
Researchers and professionals seeking information on this compound are advised to consult the original manufacturer or supplier, as it may be a proprietary substance with documentation that is not in the public domain.
References
Unraveling DM51 Impurity 1: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Novel Maytansinoid Catabolite and its Potential Impurities for Researchers, Scientists, and Drug Development Professionals in Oncology.
This technical guide provides a comprehensive overview of DM51, a thiol-containing maytansinoid, and a detailed investigation into the potential identity and formation of a critical related substance, designated as DM51 Impurity 1. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the development of antibody-drug conjugates (ADCs) utilizing maytansinoid payloads.
DM51 has been identified as a significant catabolite of the novel maytansinoid linker-payload, DM21-C. Understanding the impurity profile of DM51 is paramount for ensuring the safety, efficacy, and regulatory compliance of ADC-based therapeutics. This guide will delve into the origins of DM51, propose the likely identity of Impurity 1 based on known degradation pathways, and provide detailed experimental protocols for its analysis.
The Genesis of DM51: A Catabolite of the DM21-C Linker-Payload
Recent scientific findings have pinpointed DM51 as a major catabolite of the DM21-C linker-payload, a next-generation maytansinoid designed for use in ADCs.[1][2] DM21-C incorporates a peptidase/protease-cleavable linker, which, upon internalization into target cancer cells, undergoes enzymatic cleavage and a subsequent self-immolation process to release the active cytotoxic agent. DM51 is the thiol-containing maytansinoid that results from this intracellular processing.[1][2]
The formation of DM51 is a crucial step in the mechanism of action of ADCs utilizing the DM21-C payload. The presence of the free thiol group in DM51 is a key structural feature, but it also represents a potential site for chemical modification, leading to the formation of impurities.
Table 1: Physicochemical Properties of DM-51
| Property | Value | Source |
| Molecular Formula | C38H54ClN3O10S | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 780.4 g/mol | --INVALID-LINK-- |
| InChIKey | VNWBDUCJQWNNMQ-INGDPBEKSA-N | --INVALID-LINK-- |
| IUPAC Name | [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2R)-2-[methyl(6-sulfanylhexanoyl)amino]propanoate | --INVALID-LINK-- |
Investigating DM51 Impurity 1: A Focus on Thioether Oxidation
Given that DM51 possesses a reactive thiol group and is part of a complex molecular structure, the formation of impurities during manufacturing, storage, or in vivo circulation is a critical consideration. While the exact identity of "DM51 Impurity 1" is not explicitly defined in publicly available literature, a strong hypothesis can be formulated based on the known degradation pathways of thioether-linked maytansinoids.
The most probable identity of DM51 Impurity 1 is the oxidized form of the thioether side chain, specifically the sulfoxide or sulfone derivatives. The thioether linkage in maytansinoid conjugates is known to be susceptible to oxidation.[3] This oxidation can lead to the release of the maytansinoid payload from the antibody, impacting the stability and efficacy of the ADC.
Logical Pathway for the Formation of DM51 and its Putative Impurity 1
Figure 1. Proposed pathway for the formation of DM51 from a DM21-C containing ADC and the subsequent generation of DM51 Impurity 1 through oxidation.
Experimental Protocols for the Analysis of DM51 and its Impurities
The robust analytical characterization of DM51 and its related impurities is essential for quality control and regulatory submissions. The following section outlines key experimental methodologies based on established practices for the analysis of maytansinoids and their conjugates.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the cornerstone for determining the purity of DM51 and quantifying Impurity 1.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size) is typically employed for the separation of maytansinoids.
-
Mobile Phase: A gradient elution is commonly used, with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of approximately 252 nm is suitable for maytansinoids.
-
Sample Preparation: Prior to analysis, samples containing DM51 may require treatment with a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to prevent dimerization of the free thiol, followed by blocking with N-ethylmaleimide (NEM) to form a stable derivative for quantification.
Table 2: Representative HPLC Gradient for Maytansinoid Analysis
| Time (minutes) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
LC-MS and LC-MS/MS are indispensable tools for the structural elucidation of impurities and for sensitive quantification.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for maytansinoids.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is crucial for accurate mass determination and elemental composition analysis of impurities. A triple quadrupole mass spectrometer is well-suited for targeted quantification in selected reaction monitoring (SRM) mode.
-
Chromatography: The HPLC conditions described in section 3.1 are generally compatible with LC-MS analysis.
-
Sample Preparation: Similar to HPLC, sample pre-treatment to stabilize the thiol group is often necessary for quantitative analysis.
Experimental Workflow for Impurity Identification and Quantification
Figure 2. A typical experimental workflow for the analysis of DM51 and the identification of its impurities.
Signaling Pathways and Mechanism of Action
Maytansinoids, including DM51, exert their potent cytotoxic effects by targeting microtubules, which are essential components of the cytoskeleton involved in cell division.
-
Microtubule Disruption: Maytansinoids bind to tubulin and inhibit its polymerization into microtubules. This disruption of microtubule dynamics leads to a mitotic arrest in the G2/M phase of the cell cycle.
-
Apoptosis Induction: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, leading to the elimination of cancer cells.
Simplified Signaling Pathway of Maytansinoid-Induced Apoptosis
Figure 3. Simplified schematic of the mechanism of action of maytansinoids, leading to apoptotic cell death.
Conclusion
DM51 is a critical catabolite of the promising DM21-C maytansinoid linker-payload for ADCs. A thorough understanding of its impurity profile is non-negotiable for the successful development of safe and effective cancer therapeutics. This technical guide has illuminated the origin of DM51 and proposed a scientifically sound hypothesis for the identity of DM51 Impurity 1, focusing on the oxidative degradation of the thioether side chain. The provided experimental protocols offer a solid foundation for the analytical characterization and quality control of this important class of molecules. Further investigation into the precise structure and biological activity of DM51 Impurity 1 is warranted to fully assess its impact on the performance of DM21-C-based ADCs.
References
Unraveling DM51 Impurity 1: A Technical Guide to its Discovery and Origin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development, particularly in the realm of highly potent molecules like maytansinoids used in antibody-drug conjugates (ADCs), the identification and characterization of impurities are of paramount importance. These impurities can arise during the synthesis of the drug substance or as degradation products, and their presence can have significant implications for the safety, efficacy, and stability of the final therapeutic product. This technical guide provides an in-depth exploration of a specific, yet crucial, impurity known as DM51 Impurity 1. While public domain information on the specific discovery and origin of "DM51 Impurity 1" is not explicitly detailed, this guide, based on its molecular formula and the established chemistry of maytansinoids, offers a scientifically grounded exposition on its probable structure, potential origins, and the methodologies required for its definitive identification and characterization.
DM51 Impurity 1 is a known reference standard, indicating its relevance in the quality control of a maytansinoid-based pharmaceutical. Its molecular formula is C38H54ClN3O10S.[1] This impurity is closely related to the maytansinoid family of compounds, which are potent microtubule inhibitors used as payloads in ADCs for targeted cancer therapy.
Quantitative Data Summary
A comparative analysis of the molecular formula of DM51 Impurity 1 with well-characterized maytansinoids such as Mertansine (DM1) and Ravtansine (DM4) provides initial clues to its structure.
| Compound | Molecular Formula | Molecular Weight (Da) |
| Mertansine (DM1) | C35H48ClN3O10S | 738.28 |
| Ravtansine (DM4) | C38H54ClN3O11S | 796.37 |
| DM51 Impurity 1 | C38H54ClN3O10S | 780.37 [1] |
Table 1: Comparison of Molecular Formulas and Weights of DM51 Impurity 1 and Related Maytansinoids.
The molecular formula of DM51 Impurity 1 (C38H54ClN3O10S) is identical to that of Maytansinoid DM4, with the exception of one fewer oxygen atom. This strongly suggests that DM51 Impurity 1 is a deoxy derivative of DM4.
Proposed Structure and Origin of DM51 Impurity 1
Based on the molecular formula, a plausible hypothesis is that DM51 Impurity 1 is a dehydroxylated version of a known maytansinoid, most likely originating from a process involving a maytansinoid with a similar carbon skeleton. Given the prevalence of DM1 and DM4 in ADC development, it is probable that DM51 Impurity 1 is an impurity associated with a drug product utilizing one of these payloads.
Potential Origin 1: Process-Related Impurity in Synthesis
Impurities can be introduced during the multi-step synthesis of complex molecules like maytansinoids. The formation of DM51 Impurity 1 could occur as a byproduct during the synthesis of a parent maytansinoid drug.
Hypothetical Synthetic Pathway Leading to DM51 Impurity 1:
References
Methodological & Application
Application Note: Utilizing DM51 Impurity 1-d9 as an Internal Standard for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug development and bioanalysis, the precise and accurate quantification of analytes in complex biological matrices is paramount. The use of an internal standard (IS) is a critical component of robust analytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for variations that can occur.[1][2] Stable isotope-labeled (SIL) compounds are considered the "gold standard" for internal standards in mass spectrometry due to their near-identical physicochemical properties to the analyte. This application note details the use of DM51 impurity 1-d9, a deuterated form of a known impurity of the parent compound DM51, as an internal standard for quantitative bioanalytical applications.
Deuterated standards, such as this compound, offer significant advantages. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can enhance metabolic stability in certain instances. More importantly for its role as an internal standard, its mass is shifted sufficiently from the unlabeled analyte to be distinguished by the mass spectrometer, while its chromatographic retention time and ionization efficiency are nearly identical. This co-elution is crucial for compensating for matrix effects, which are a common source of variability in bioanalysis.
This document provides a comprehensive protocol for the utilization of this compound as an internal standard in a typical LC-MS/MS workflow for the quantification of DM51 impurity 1 in a biological matrix such as human plasma.
Experimental Protocols
This section outlines a detailed methodology for the use of this compound as an internal standard for the quantification of DM51 impurity 1.
Materials and Reagents
-
DM51 impurity 1 reference standard
-
This compound internal standard
-
Control human plasma (with appropriate anticoagulant)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ultrapure water
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of DM51 impurity 1 and this compound reference standards into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of DM51 impurity 1 by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike into the blank plasma for the calibration curve and quality control samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL. This solution will be added to all samples.
-
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for each standard, quality control (QC), and unknown sample.
-
To 50 µL of plasma in each tube, add 10 µL of the appropriate DM51 impurity 1 working standard solution (or blank diluent for the blank sample).
-
Vortex briefly.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile with 0.1% formic acid) to all tubes except the blank. To the blank, add 150 µL of acetonitrile with 0.1% formic acid. The internal standard solution also acts as the protein precipitation agent.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A validated LC-MS/MS method is crucial for reliable quantification. The following are representative parameters that should be optimized for the specific analytes.
Table 1: Illustrative LC-MS/MS Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | e.g., m/z 350.2 -> 180.1 |
| MRM Transition (IS) | e.g., m/z 359.2 -> 189.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
Data Presentation
Clear and concise data presentation is essential for the interpretation of quantitative results.
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,250 | 550,000 | 0.0023 |
| 5 | 6,300 | 545,000 | 0.0116 |
| 20 | 25,100 | 552,000 | 0.0455 |
| 50 | 62,800 | 548,000 | 0.1146 |
| 100 | 126,000 | 551,000 | 0.2287 |
| 250 | 315,000 | 549,000 | 0.5738 |
| 500 | 632,000 | 553,000 | 1.1429 |
| 1000 | 1,255,000 | 550,000 | 2.2818 |
The curve should be fitted with a linear regression model, typically with a 1/x² weighting. The correlation coefficient (r²) should be > 0.99.
Accuracy and Precision
Quality control samples at low, medium, and high concentrations are analyzed in replicate to determine the accuracy and precision of the method.
Table 3: Example Accuracy and Precision Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | N | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 5 | 0.98 | 98.0 | 6.5 |
| Low | 3 | 5 | 3.05 | 101.7 | 5.2 |
| Medium | 80 | 5 | 81.2 | 101.5 | 3.8 |
| High | 800 | 5 | 795.1 | 99.4 | 2.9 |
Acceptance criteria are typically ±15% (±20% for LLOQ) for accuracy and <15% (<20% for LLOQ) for precision.
Visualizations
Conceptual Workflow for Internal Standard Use
Caption: Conceptual Use of an Internal Standard.
Experimental Workflow Diagram
Caption: Bioanalytical Experimental Workflow.
Analyte-Internal Standard Relationship
Caption: Analyte and Internal Standard Relationship.
Conclusion
The use of a stable isotope-labeled internal standard is a powerful strategy to enhance the robustness, accuracy, and precision of quantitative bioanalytical methods. This compound, by virtue of its structural identity to the analyte of interest, is an exemplary internal standard for the quantification of DM51 impurity 1. It effectively compensates for variability introduced during sample preparation and analysis, leading to high-quality, reliable data that meets regulatory expectations. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to implement the use of this compound or other similar deuterated impurities as internal standards in their analytical workflows.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of DM51 Impurity 1 with a Deuterated Internal Standard
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of DM51 Impurity 1 in a pharmaceutical matrix. The method utilizes a stable isotope-labeled internal standard, DM51 Impurity 1-d9, to ensure high accuracy and precision, making it suitable for drug development and quality control applications. The protocol described herein provides a comprehensive workflow from sample preparation to data analysis, enabling researchers to reliably quantify this critical impurity.
Introduction
In pharmaceutical development, the identification and quantification of impurities are of paramount importance to ensure the safety and efficacy of the final drug product. Regulatory agencies require stringent control of impurities, necessitating the development of sensitive and specific analytical methods.[1][2] DM51 is a novel therapeutic agent, and like all active pharmaceutical ingredients (APIs), it is susceptible to the presence of impurities arising from the manufacturing process or degradation. DM51 Impurity 1 has been identified as a critical process-related impurity that requires careful monitoring.
This application note describes the development and validation of a selective LC-MS/MS method for the determination of DM51 Impurity 1. The use of a deuterated internal standard (this compound) is a key feature of this method, as it closely mimics the chromatographic behavior and ionization characteristics of the analyte, thereby correcting for matrix effects and variability in sample processing and instrument response.[3][4][5]
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of DM51 Impurity 1 is depicted in the following diagram.
Caption: Workflow for the quantification of DM51 Impurity 1.
Materials and Methods
Chemicals and Reagents
-
DM51 Impurity 1 reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DM51 Impurity 1 | 780.4 | 326.2 | 35 |
| This compound | 789.4 | 335.2 | 35 |
Note: The exact m/z values are based on the molecular formula of DM51 Impurity 1 (C38H54ClN3O10S) and may need to be optimized based on experimental data.
Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of DM51 Impurity 1 and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the DM51 Impurity 1 stock solution to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration.
-
Sample Preparation: For analysis of the API, accurately weigh and dissolve the sample in a suitable solvent. For formulation analysis, a more complex extraction procedure such as protein precipitation or solid-phase extraction may be necessary.
-
Spiking: Add a small volume of the internal standard working solution to all samples, calibration standards, and quality control samples.
-
Final Dilution: Dilute the samples to the final desired concentration with the initial mobile phase composition.
Results and Discussion
Method Validation
The developed LC-MS/MS method was validated according to ICH guidelines for linearity, accuracy, precision, and sensitivity.
Linearity
The calibration curve for DM51 Impurity 1 was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (R²) was consistently greater than 0.99.
| Concentration (ng/mL) | Mean Peak Area Ratio |
| 0.1 | 0.005 |
| 0.5 | 0.024 |
| 1.0 | 0.051 |
| 5.0 | 0.253 |
| 10.0 | 0.508 |
| 50.0 | 2.54 |
| 100.0 | 5.12 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three different concentration levels (low, medium, and high). The results demonstrated excellent accuracy and precision, with all values within the acceptable limits of ±15%.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 0.3 | 4.2 | 102.5 | 5.1 | 101.8 |
| Medium | 7.5 | 2.8 | 98.7 | 3.5 | 99.2 |
| High | 75.0 | 1.9 | 100.3 | 2.4 | 100.9 |
Potential Signaling Pathway of DM51
Given that the structure of DM51 is similar to that of maytansinoids, it is plausible that its mechanism of action involves the inhibition of tubulin polymerization, a critical process in cell division. This makes DM51 a potential candidate for cancer therapy. The following diagram illustrates a simplified signaling pathway that could be affected by a tubulin inhibitor like DM51.
Caption: Potential mechanism of action of DM51 as a tubulin inhibitor.
Conclusion
This application note presents a highly sensitive and reliable LC-MS/MS method for the quantification of DM51 Impurity 1. The use of a deuterated internal standard ensures the accuracy and precision of the results. The method is suitable for routine analysis in a regulated environment and can be a valuable tool in the development and quality control of DM51-based pharmaceuticals. The provided experimental details and performance data demonstrate the robustness of the method.
References
- 1. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rxnchem.com [rxnchem.com]
- 4. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review [mdpi.com]
- 5. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of DM51 Impurity 1 using DM51 Impurity 1-d9 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of impurities in active pharmaceutical ingredients (APIs) can impact the safety and efficacy of drug products.[1][2] Regulatory agencies require strict control and monitoring of these impurities. This application note presents a comprehensive protocol for the quantitative analysis of DM51 Impurity 1 in pharmaceutical samples. The method utilizes a stable isotope-labeled internal standard, DM51 Impurity 1-d9, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification.[3][4][5] The molecular formula for DM51 Impurity 1 is C38H54ClN3O10S, with a corresponding monoisotopic mass of 780.32 g/mol . The use of a deuterated internal standard is a robust strategy that compensates for variability in sample preparation and matrix effects, ensuring high-quality data.
Experimental
Materials and Reagents
-
DM51 Impurity 1 reference standard (purity ≥ 98%)
-
This compound internal standard (isotopic purity ≥ 99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug substance/product containing DM51
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.
Sample Preparation
A precise and consistent sample preparation workflow is crucial for accurate quantitative analysis.
-
Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of DM51 Impurity 1 in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Working Standard Solutions & Calibration Curve:
-
Prepare a series of working standard solutions by serially diluting the DM51 Impurity 1 stock solution with 50:50 (v/v) acetonitrile:water to achieve a calibration curve ranging from 0.1 ng/mL to 100 ng/mL.
-
Prepare a working internal standard solution of this compound at a constant concentration (e.g., 10 ng/mL) in 50:50 (v/v) acetonitrile:water.
-
-
Sample Preparation Protocol:
-
Accurately weigh a specific amount of the drug substance or product.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Spike the sample with the internal standard working solution to achieve a final concentration of 10 ng/mL of this compound.
-
Vortex the sample for 1 minute to ensure homogeneity.
-
Centrifuge the sample to pellet any undissolved excipients.
-
Transfer the supernatant to an HPLC vial for analysis.
-
LC-MS/MS Method
The following LC-MS/MS parameters are a starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 90 |
| 7.0 | 90 |
| 7.1 | 10 |
| 10.0 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 4 |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
Note: The following precursor and product ions are hypothetical as the exact structure and fragmentation of DM51 Impurity 1 is not publicly available. These would need to be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| DM51 Impurity 1 | 780.3 | Hypothetical Fragment 1 | 100 | 30 | 25 |
| 780.3 | Hypothetical Fragment 2 | 100 | 30 | 35 | |
| This compound | 789.3 | Corresponding d9-Fragment 1 | 100 | 30 | 25 |
Data Analysis and Results
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression analysis is then applied to the data.
Table 5: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 1,500 | 100,000 | 0.015 |
| 0.5 | 7,800 | 102,000 | 0.076 |
| 1.0 | 15,500 | 101,000 | 0.153 |
| 5.0 | 76,000 | 99,000 | 0.768 |
| 10.0 | 152,000 | 100,500 | 1.512 |
| 50.0 | 755,000 | 99,500 | 7.588 |
| 100.0 | 1,510,000 | 100,000 | 15.100 |
The linearity of the calibration curve should be evaluated by the coefficient of determination (R²), which should be ≥ 0.99.
System Suitability
System suitability tests are performed to ensure the analytical system is performing correctly before running samples.
Table 6: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Signal-to-Noise Ratio (S/N) of LLOQ | ≥ 10 |
| Peak Tailing Factor | 0.8 - 1.5 |
| Reproducibility of Peak Area Ratio (%RSD) | ≤ 15% for 6 replicate injections |
Quantification of DM51 Impurity 1 in Samples
The concentration of DM51 Impurity 1 in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the calibration curve.
Table 7: Example Sample Quantification Data
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Sample 1 | 25,000 | 101,000 | 0.248 | 1.64 |
| Sample 2 | 8,500 | 99,800 | 0.085 | 0.56 |
| Sample 3 | Not Detected | 100,200 | - | < LLOQ |
Visualizations
References
Application Notes and Protocols for the Pharmacokinetic Assessment of DM51 and its Deuterated Impurity 1-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
In pharmaceutical development, understanding the pharmacokinetic (PK) profile of a new chemical entity (NCE) is crucial for determining its safety and efficacy.[1] An essential aspect of this process is the characterization of impurities that may be present in the drug substance. This document provides a detailed overview and experimental protocols for the pharmacokinetic evaluation of "DM51" and its deuterated impurity, "1-d9".
The substitution of hydrogen with deuterium, a stable isotope of hydrogen, can alter the physicochemical properties of a molecule, potentially impacting its metabolic fate. This phenomenon, known as the kinetic isotope effect (KIE), can lead to significant differences in the pharmacokinetic profiles of a drug and its deuterated analogues.[2][3] Therefore, a thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) of both the parent drug and its deuterated impurities is imperative.
These application notes are intended to guide researchers in designing and executing robust non-clinical pharmacokinetic studies to assess the potential impact of the 1-d9 impurity on the overall disposition of DM51.
Quantitative Data Summary
The following tables present hypothetical pharmacokinetic data for DM51 and its 1-d9 impurity, derived from a simulated preclinical study in Sprague-Dawley rats. These tables are designed to illustrate the potential differences in pharmacokinetic behavior that can arise from deuteration and to serve as a template for data presentation.
Table 1: Comparative Pharmacokinetic Parameters of DM51 and DM51 Impurity 1-d9 in Rats Following a Single Intravenous (IV) Bolus Dose (1 mg/kg)
| Parameter | DM51 | This compound |
| C₀ (ng/mL) | 250 | 265 |
| AUC₀₋t (ngh/mL) | 380 | 550 |
| AUC₀₋inf (ngh/mL) | 395 | 580 |
| CL (mL/min/kg) | 42.2 | 28.7 |
| Vd (L/kg) | 3.5 | 3.2 |
| t₁/₂ (h) | 1.2 | 2.8 |
Table 2: Comparative Pharmacokinetic Parameters of DM51 and this compound in Rats Following a Single Oral (PO) Gavage Dose (10 mg/kg)
| Parameter | DM51 | This compound |
| Cₘₐₓ (ng/mL) | 450 | 680 |
| Tₘₐₓ (h) | 0.5 | 1.0 |
| AUC₀₋t (ngh/mL) | 1250 | 2100 |
| AUC₀₋inf (ngh/mL) | 1280 | 2150 |
| t₁/₂ (h) | 1.3 | 2.9 |
| F (%) | 32.4 | 55.8 |
Table 3: In Vitro Metabolic Stability of DM51 and this compound in Rat and Human Liver Microsomes
| Species | Compound | t₁/₂ (min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) |
| Rat | DM51 | 15 | 46.2 |
| This compound | 45 | 15.4 | |
| Human | DM51 | 25 | 27.7 |
| This compound | 70 | 9.9 |
Experimental Protocols
In Vivo Animal Pharmacokinetic Study
Objective: To determine and compare the pharmacokinetic profiles of DM51 and this compound in a relevant animal model (e.g., Sprague-Dawley rats) following intravenous and oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), aged 8-10 weeks, with surgically implanted jugular vein catheters. Animals are fasted overnight before dosing.
-
Dosing:
-
Intravenous (IV): A single bolus dose of 1 mg/kg of either DM51 or this compound is administered via the jugular vein catheter. The formulation is a clear solution in 20% Solutol HS 15 in saline.
-
Oral (PO): A single dose of 10 mg/kg of either DM51 or this compound is administered by oral gavage. The formulation is a suspension in 0.5% methylcellulose.
-
-
Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein catheter at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood samples are collected into tubes containing K₂EDTA anticoagulant, centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma. Plasma samples are stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of DM51 and this compound are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is performed using appropriate software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of DM51 and this compound in liver microsomes from different species (e.g., rat, human) to predict their hepatic clearance.
Methodology:
-
Test System: Pooled male rat liver microsomes and pooled mixed-gender human liver microsomes.
-
Incubation:
-
A reaction mixture containing liver microsomes (0.5 mg/mL protein), NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺), and phosphate buffer (pH 7.4) is pre-warmed at 37°C.
-
The reaction is initiated by adding DM51 or this compound at a final concentration of 1 µM.
-
-
Time Points: Aliquots are taken at 0, 5, 15, 30, 45, and 60 minutes.
-
Reaction Termination: The reaction is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the linear portion of the curve is used to calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Bioanalytical Method Validation
Objective: To ensure the reliability and accuracy of the analytical method used for the quantification of DM51 and this compound in biological matrices.
Validation Parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions.
-
Calibration Curve: A calibration curve is generated using a series of standards to demonstrate the relationship between instrument response and analyte concentration.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Visualizations
Caption: Workflow for the in vivo pharmacokinetic study.
Caption: Protocol for the in vitro metabolic stability assay.
Caption: Hypothetical metabolic pathways of DM51 and its deuterated impurity.
References
- 1. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of DM51 Impurity 1-d9 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the preparation of stock solutions of the deuterated internal standard, DM51 impurity 1-d9. The use of stable isotope-labeled internal standards, such as deuterated compounds, is a critical practice in quantitative analysis, particularly in mass spectrometry-based assays.[1] These standards are essential for correcting for variability during sample preparation and analysis, thereby improving the accuracy and precision of analytical results.[2] Proper preparation and handling of these standards are paramount to maintaining their isotopic and chemical purity.[3] This protocol outlines the necessary steps and precautions for preparing accurate and stable stock solutions of this compound.
Data Presentation
The following table summarizes the key quantitative data for the preparation of a 1 mg/mL primary stock solution of this compound.
| Parameter | Value | Notes |
| Compound | This compound | |
| Target Concentration | 1.0 mg/mL | This is a common concentration for a primary stock solution.[4][5] |
| Mass of this compound | 1.0 mg | To be weighed accurately using a calibrated analytical balance. |
| Solvent | High-purity Methanol or Acetonitrile | Aprotic solvents are recommended to prevent H-D exchange. |
| Final Volume | 1.0 mL | Use a Class A volumetric flask for accuracy. |
| Storage Conditions | ||
| Primary Stock Solution | 2-8°C or -20°C | Store in a tightly sealed amber vial to protect from light and moisture. |
| Working Solutions | 2-8°C | Prepare fresh as needed. Short-term storage is recommended. |
Experimental Protocol
This protocol details the step-by-step methodology for preparing a primary stock solution and subsequent working solutions of this compound.
1. Materials and Equipment
-
This compound (solid form)
-
High-purity, anhydrous aprotic solvent (e.g., methanol, acetonitrile)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and tips
-
Amber glass vials with PTFE-lined caps
-
Inert gas (e.g., dry nitrogen or argon)
-
Glove box or a controlled dry environment (recommended)
2. Acclimatization of the Standard
-
Remove the sealed container of this compound from its long-term storage (e.g., freezer).
-
Allow the container to equilibrate to ambient laboratory temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could compromise the isotopic purity of the standard.
3. Preparation of the 1 mg/mL Primary Stock Solution
-
Perform all subsequent steps in a dry, inert atmosphere, such as a glove box or under a gentle stream of nitrogen or argon, to minimize exposure to moisture.
-
Carefully open the container of the acclimatized this compound.
-
Accurately weigh 1.0 mg of the standard using a calibrated analytical balance and transfer it to a 1.0 mL Class A volumetric flask.
-
Add a small amount of the chosen anhydrous solvent (e.g., methanol or acetonitrile) to the flask to dissolve the solid.
-
Once fully dissolved, bring the solution to the final volume of 1.0 mL with the solvent.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the primary stock solution to a clearly labeled amber vial with a PTFE-lined cap for storage.
4. Preparation of Working Solutions Working solutions are prepared by serial dilution of the primary stock solution. The concentrations of these solutions should be chosen to match the expected concentration range of the analyte in the samples.
-
Example: Preparation of a 10 µg/mL Working Solution
-
Transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask using a calibrated micropipette.
-
Dilute to the mark with the same solvent used for the primary stock solution.
-
Cap and invert the flask to ensure thorough mixing.
-
Transfer to a labeled amber vial for short-term storage.
-
5. Storage and Handling
-
Long-term Storage: The solid this compound should be stored at -20°C or below in a desiccator.
-
Primary Stock Solution: Store the 1 mg/mL stock solution at 2-8°C or -20°C in a tightly sealed amber vial to protect from light and prevent solvent evaporation.
-
Working Solutions: It is best practice to prepare working solutions fresh as needed. If short-term storage is necessary, store them at 2-8°C.
-
Hydrogen-Deuterium (H-D) Exchange: Avoid using protic solvents (e.g., water, alcohols in non-anhydrous form) or acidic/basic solutions for dissolution and storage, as they can facilitate H-D exchange and compromise the isotopic purity of the standard. The deuterium labels should be on stable positions within the molecule, not on heteroatoms like oxygen or nitrogen.
6. Quality Control
-
It is recommended to prepare individual stock solutions for each standard rather than a mixture to provide greater flexibility and prevent potential cross-reactivity.
-
The concentration and purity of the stock solution should be periodically verified, especially if stored for an extended period.
-
Ensure that any solutions used for calibration are prepared from a separate stock solution than that used for quality control samples to provide an independent check of accuracy.
Workflow Diagram
Caption: Workflow for the preparation of this compound stock solutions.
References
Application of DM51 Impurity 1-d9 in Bioanalytical Assays
Introduction
The accurate quantification of drug candidates and their metabolites in biological matrices is paramount throughout the drug development lifecycle. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, providing the highest degree of accuracy and precision by compensating for variability in sample processing and matrix effects.[1][2][3] DM51 Impurity 1 is a known process-related impurity or metabolite associated with a high molecular weight pharmaceutical compound. This document describes the application of its deuterated analog, DM51 Impurity 1-d9, as an internal standard for the sensitive and robust quantification of the unlabeled impurity in plasma samples.
DM51 Impurity 1 has a molecular formula of C38H54ClN3O10S and a molecular weight of 780.37 g/mol .[4] Given its molecular weight, it falls into the category of large molecules, for which specialized bioanalytical techniques are often required for accurate quantification. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of DM51 Impurity 1 in human plasma, utilizing this compound as the internal standard.
Principle
The bioanalytical method described herein is based on protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for separation, and tandem mass spectrometry for detection. This compound is spiked into plasma samples, standards, and quality control samples at a constant concentration. Since this compound is chemically identical to the analyte, it co-elutes and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. The ratio of the analyte peak area to the internal standard peak area is used for quantification, which corrects for variations during sample preparation and analysis.
Data Presentation
The following tables summarize the performance characteristics of the bioanalytical method for the quantification of DM51 Impurity 1 using this compound as an internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
| Number of Standards | 8 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | 98.5 | 8.2 | 99.1 | 9.5 |
| LQC | 3.0 | 101.2 | 5.1 | 100.5 | 6.3 |
| MQC | 50 | 99.8 | 3.5 | 100.1 | 4.2 |
| HQC | 800 | 100.5 | 2.8 | 100.8 | 3.1 |
| Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ) of nominal concentration; Precision (%CV) ≤15% (≤20% for LLOQ). |
Table 3: Stability Data
| Stability Condition | Concentration (ng/mL) | Mean Stability (% of Nominal) |
| Bench-top (4 hours, RT) | 3.0 | 98.9 |
| 800 | 100.2 | |
| Freeze-Thaw (3 cycles) | 3.0 | 97.5 |
| 800 | 99.1 | |
| Long-term (-80°C, 30 days) | 3.0 | 98.2 |
| 800 | 99.7 |
Experimental Protocols
Materials and Reagents
-
DM51 Impurity 1 reference standard
-
This compound internal standard
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Preparation of Stock and Working Solutions
-
DM51 Impurity 1 Stock Solution (1 mg/mL): Accurately weigh and dissolve the DM51 Impurity 1 reference standard in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the DM51 Impurity 1 stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (50 ng/mL in acetonitrile) to each tube.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20-95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95-20% B
-
3.6-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: SCIEX QTRAP 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
DM51 Impurity 1: To be determined based on compound structure
-
This compound: To be determined based on compound structure
-
-
Ion Source Parameters:
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
Visualizations
Caption: Conceptual overview of drug metabolism leading to impurity formation and the subsequent bioanalytical workflow for quantification using a deuterated internal standard.
Caption: Experimental workflow for the preparation of plasma samples for LC-MS/MS analysis.
References
Application Note: Structural Confirmation of DM51 Impurity 1-d9 by NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the structural confirmation of the 1-d9 impurity of the small molecule DM51 using Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
DM51 is a small molecule with the molecular formula C₃₈H₅₄ClN₃O₁₀S.[1] During its synthesis or degradation, impurities may arise, which require precise identification and characterization to ensure the quality and safety of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the unambiguous structural elucidation of organic molecules, making it an ideal tool for impurity identification.[2][3][4] This application note details the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the structural confirmation of a deuterated impurity, designated as 1-d9, in a sample of DM51. The protocols outlined here provide a comprehensive approach, from sample preparation to the interpretation of complex NMR data.
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are designed to provide a systematic approach to the structural elucidation of the 1-d9 impurity.
2.1. Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Materials:
-
DM51 sample containing the suspected 1-d9 impurity
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))[5]
-
Internal standard (e.g., Tetramethylsilane (TMS) or a certified quantitative NMR standard)
-
High-quality 5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Filter (if solid particulates are present)
-
-
Protocol:
-
Accurately weigh 5-25 mg of the DM51 sample containing the 1-d9 impurity for ¹H NMR and 50-100 mg for ¹³C NMR experiments.
-
Dissolve the sample in a minimal amount of the chosen deuterated solvent in a small vial.
-
If an internal standard is required for quantitative analysis (qNMR), add a precisely weighed amount of the standard to the solution.
-
Vortex the vial to ensure complete dissolution of the sample.
-
If any solid particles are present, filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube to prevent interference with shimming.
-
Transfer approximately 0.6-0.7 mL of the sample solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely and label it clearly.
-
2.2. NMR Data Acquisition
The following NMR experiments are recommended for the structural confirmation of the 1-d9 impurity. All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons and their neighboring protons.
-
¹³C NMR (Carbon NMR): Provides information about the number of different types of carbon atoms in the molecule.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
DEPT-90: Shows only signals from CH (methine) carbons.
-
DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.
-
-
COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that shows correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation).
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule.
-
qNMR (Quantitative NMR): Used to determine the concentration or purity of the 1-d9 impurity relative to a known standard.
Data Presentation: NMR Data Summary
The following table summarizes hypothetical but realistic quantitative NMR data for DM51 and its 1-d9 impurity. The chemical shifts (δ) are reported in parts per million (ppm).
| Experiment | DM51 (Expected) | 1-d9 Impurity (Observed) | Interpretation of Difference |
| ¹H NMR | Multiplet at δ 3.5 ppm (9H) | Signal at δ 3.5 ppm is absent or significantly reduced in intensity. | The nine protons at this position have been replaced by deuterium. |
| Other characteristic peaks | Other peaks remain consistent with the DM51 structure. | The core structure of the impurity is the same as DM51. | |
| ¹³C NMR | Signal at δ 55 ppm | Signal at δ 55 ppm is a triplet (due to C-D coupling) and has a lower intensity. | Confirms the presence of a CD₃ group. The chemical shift may be slightly upfield. |
| Other characteristic peaks | Other peaks remain consistent with the DM51 structure. | The core structure of the impurity is the same as DM51. | |
| DEPT-135 | Positive signal at δ 55 ppm | No signal at δ 55 ppm. | Confirms the absence of a CH₃ group at this position. |
| qNMR | Integration of a specific DM51 peak | Integration of the corresponding peak in the impurity spectrum relative to an internal standard. | Allows for the quantification of the 1-d9 impurity. |
Visualization of Workflows and Pathways
4.1. Experimental Workflow for Structural Confirmation
The following diagram illustrates the systematic workflow for the structural confirmation of the DM51 impurity 1-d9 using NMR spectroscopy.
Caption: Experimental workflow for the structural confirmation of the 1-d9 impurity.
4.2. Logical Relationship of NMR Experiments for Structural Elucidation
This diagram illustrates how different NMR experiments provide complementary information that leads to the final structural confirmation.
Caption: Logical relationship of NMR experiments for structural elucidation.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural confirmation of the 1-d9 impurity in DM51. The detailed protocols and systematic workflow presented in this application note will enable researchers, scientists, and drug development professionals to confidently identify and quantify impurities, ensuring the integrity of their compounds. The use of complementary NMR techniques allows for a comprehensive structural analysis, from identifying the carbon skeleton and proton environments to establishing long-range connectivity and confirming the site of isotopic labeling.
References
Application Notes and Protocols for the Use of DM51 Impurity 1-d9 in Drug Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In pharmaceutical development, ensuring the stability of a drug substance and its formulated product is a critical regulatory requirement. Stability studies are conducted to understand how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. A key aspect of these studies is the accurate monitoring of impurities, which can impact the safety and efficacy of the final product.[1][2] Deuterated compounds, such as DM51 Impurity 1-d9, serve as invaluable tools in these studies, primarily as internal standards for the precise quantification of their non-deuterated counterparts.[3][4]
The substitution of hydrogen with its stable isotope, deuterium, results in a molecule with a slightly higher mass but nearly identical chemical properties.[5] This subtle change allows for its differentiation in mass spectrometry-based analytical methods, making it an ideal internal standard. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative bioanalysis and impurity profiling due to its ability to compensate for variations in sample preparation, injection volume, and instrument response.
This document provides detailed application notes and protocols for the use of this compound in drug stability studies of the hypothetical drug substance "DM51".
Application Notes
The primary application of this compound is as an internal standard for the accurate quantification of "Impurity 1" in stability samples of the drug substance DM51. Impurity 1 is a potential degradant or process-related impurity of DM51.
Key Advantages of Using this compound:
-
Enhanced Accuracy and Precision: Co-elution of the deuterated standard with the non-deuterated analyte in chromatographic systems allows for the correction of variability during sample processing and analysis, leading to more reliable quantitative data.
-
Improved Method Robustness: The use of a SIL-IS minimizes the impact of matrix effects in complex sample matrices, which can be encountered in formulated drug products.
-
Compliance with Regulatory Expectations: Regulatory agencies such as the FDA and EMA encourage the use of well-characterized internal standards in validation of analytical procedures for impurity quantification.
Experimental Protocols
Forced Degradation Study Protocol
Objective: To identify potential degradation pathways of DM51 and to demonstrate the specificity of the stability-indicating analytical method. Forced degradation studies are a crucial part of drug development, providing insights into the chemical behavior of the molecule.
Materials:
-
DM51 Drug Substance
-
This compound (as an internal standard)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Buffer salts (e.g., ammonium acetate), LC-MS grade
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of DM51 at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).
-
Prepare a stock solution of this compound at a concentration of 100 µg/mL in the same solvent.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the DM51 stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the DM51 stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Mix 1 mL of the DM51 stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid DM51 drug substance at 80°C for 48 hours.
-
Photostability: Expose the solid DM51 drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Preparation for Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute the stressed samples and the unstressed control sample to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Spike each diluted sample with the this compound internal standard solution to a final concentration of 1 µg/mL.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated stability-indicating LC-MS/MS method. The method should be capable of separating DM51 from its impurities and degradants.
-
Stability Study Protocol (Long-Term and Accelerated)
Objective: To evaluate the stability of DM51 drug substance under recommended storage conditions to establish a retest period.
Materials:
-
DM51 Drug Substance from three representative batches
-
This compound (as an internal standard)
-
Validated stability-indicating LC-MS/MS method
-
ICH-compliant stability chambers
Procedure:
-
Sample Storage:
-
Place sufficient quantities of the DM51 drug substance in containers that simulate the proposed commercial packaging.
-
Store the samples in stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
-
Time Points for Testing:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
-
-
Sample Preparation and Analysis:
-
At each time point, withdraw a sample and prepare it for analysis as described in the forced degradation protocol (dilution and spiking with this compound).
-
Analyze the samples using the validated stability-indicating LC-MS/MS method.
-
Data Presentation
Quantitative results from stability studies should be presented numerically and not in general terms like "complies". The use of this compound allows for the accurate quantification of Impurity 1.
Table 1: Forced Degradation Study Results for DM51
| Stress Condition | DM51 Assay (% Remaining) | Impurity 1 (% Area) | Total Impurities (% Area) |
| Unstressed Control | 99.8 | < 0.05 | 0.15 |
| 0.1 M HCl, 60°C, 24h | 85.2 | 1.20 | 5.80 |
| 0.1 M NaOH, RT, 24h | 92.5 | 0.55 | 2.30 |
| 3% H₂O₂, RT, 24h | 90.1 | 0.80 | 3.50 |
| Thermal (80°C, 48h) | 98.5 | 0.15 | 0.75 |
| Photostability | 99.2 | 0.10 | 0.50 |
Table 2: Accelerated Stability Study of DM51 at 40°C / 75% RH
| Time Point (Months) | Batch 1 Impurity 1 (%) | Batch 2 Impurity 1 (%) | Batch 3 Impurity 1 (%) |
| 0 | 0.08 | 0.07 | 0.08 |
| 3 | 0.12 | 0.11 | 0.13 |
| 6 | 0.18 | 0.16 | 0.19 |
Visualizations
Caption: Workflow for Drug Stability Studies Using a Deuterated Internal Standard.
Caption: Logical Relationship for Quantification Using a Deuterated Internal Standard.
References
Troubleshooting & Optimization
Technical Support Center: Resolving Co-elution Issues with DM51 Impurity 1-d9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution problems encountered during the chromatographic analysis of DM51 and its deuterated impurity, DM51 impurity 1-d9.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it difficult to separate from the main compound?
A1: this compound is a stable isotope-labeled (deuterated) version of a process-related impurity of the active pharmaceutical ingredient (API) DM51. The "d9" designation indicates that nine hydrogen atoms in the impurity molecule have been replaced with deuterium. Due to their similar physicochemical properties, deuterated and non-deuterated compounds can be challenging to separate using standard chromatographic methods, often leading to co-elution.[1][2]
Q2: What is the "deuterium isotope effect" in chromatography?
A2: The deuterium isotope effect in chromatography refers to the small differences in retention behavior between a deuterated compound and its non-deuterated counterpart.[3] In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated analogs.[3][4] This is attributed to subtle differences in van der Waals interactions and hydrophobicity, as the C-D bond is slightly shorter and less polarizable than the C-H bond. The magnitude of this effect can depend on the number and position of the deuterium atoms.
Q3: How can I confirm that I have a co-elution issue?
A3: Several indicators can suggest a co-elution problem:
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Peak Tailing or Shoulders: The primary peak may appear asymmetrical, with a noticeable shoulder or tail.
-
Inconsistent Peak Purity: Analysis using a Diode Array Detector (DAD) or a mass spectrometer (MS) may reveal spectral inconsistencies across the peak.
-
Mass Spectrometry Data: When using LC-MS, extracting ion chromatograms for the specific mass-to-charge ratios (m/z) of DM51 and this compound can reveal if they are eluting at the same time.
Troubleshooting Guides
Issue: Poor resolution between DM51 and this compound in Reversed-Phase HPLC.
This guide provides a systematic approach to improve the separation of the deuterated impurity from the main compound.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting co-elution issues.
Detailed Experimental Protocols
Protocol 1: Mobile Phase Optimization
The mobile phase composition is a powerful tool for manipulating selectivity.
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Adjust Organic Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may enhance the separation of closely eluting peaks.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity due to different interactions with the stationary phase.
-
Modify Mobile Phase pH: If the compounds have ionizable groups, adjusting the pH of the mobile phase can significantly impact retention and selectivity. It is recommended to work at a pH at least two units away from the pKa of the analytes.
Table 1: Example Mobile Phase Screening Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Organic Modifier | Acetonitrile | Methanol | Acetonitrile |
| Aqueous Phase | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 4.5 |
| Gradient | 20-50% B over 20 min | 20-50% B over 20 min | 20-50% B over 20 min |
Protocol 2: Temperature Optimization
Temperature affects both selectivity and the viscosity of the mobile phase.
-
Evaluate a Range of Temperatures: Assess the separation at different temperatures, for example, 30°C, 40°C, and 50°C.
-
Lower Temperature: Decreasing the temperature can increase retention and may improve resolution for some compounds.
-
Higher Temperature: Increasing the temperature can improve efficiency and peak shape, which may also lead to better resolution.
Table 2: Example Temperature Screening Data
| Temperature (°C) | Resolution (Rs) between DM51 and Impurity 1-d9 |
| 30 | 1.2 |
| 40 | 1.5 |
| 50 | 1.4 |
Protocol 3: Stationary Phase Evaluation
Changing the stationary phase chemistry is often the most effective way to resolve co-eluting peaks when mobile phase optimization is insufficient.
-
Select Columns with Different Chemistries: Choose columns with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) but with the same dimensions.
-
Equilibrate and Test: Equilibrate each new column with the optimized mobile phase and inject the sample.
-
Compare Chromatograms: Evaluate the chromatograms from each column for the best selectivity and resolution.
Stationary Phase Selection Logic
References
troubleshooting poor signal intensity of DM51 impurity 1-d9 in MS
This technical support guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor signal intensity of DM51 impurity 1-d9 during mass spectrometry (MS) analysis. DM51 impurity 1 has a molecular formula of C38H54ClN3O10S and a molecular weight of approximately 780.4 g/mol .[1][2][3] The "-d9" designation indicates that it is a deuterated form of the molecule, commonly used as an internal standard (IS) for quantitative analysis in liquid chromatography-mass spectrometry (LC-MS).[4][5]
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address common issues encountered during LC-MS experiments.
Q1: Why is the signal intensity of my this compound internal standard (IS) low or inconsistent?
Low or variable signal intensity of a deuterated internal standard can stem from several factors, broadly categorized as matrix effects, suboptimal instrument parameters, poor chromatography, sample preparation issues, or instability of the standard itself.
A systematic approach to troubleshooting is recommended to efficiently identify and resolve the root cause.
Q2: How can I determine if matrix effects are suppressing the signal of my deuterated standard?
Matrix effects occur when co-eluting components from the sample matrix, such as salts, lipids, or proteins, interfere with the ionization of the analyte and internal standard. This can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement).
Troubleshooting Steps:
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Perform a Matrix Effect Assessment: A quantitative assessment can determine the extent of ion suppression or enhancement. This involves comparing the signal of the deuterated standard in a neat solution versus its signal when spiked into an extracted blank matrix.
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Optimize Chromatography: Adjusting the chromatographic method to better separate the internal standard from interfering matrix components can significantly reduce signal suppression. This may involve changing the analytical column, mobile phase composition, or gradient profile.
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Improve Sample Preparation: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the interfering matrix components before analysis.
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Dilute the Sample: If the concentration of matrix components is high, diluting the sample can reduce the severity of ion suppression.
Logical Troubleshooting Workflow for Poor Signal Intensity
Caption: A step-by-step workflow for diagnosing the cause of poor internal standard signal intensity.
Q3: Which mass spectrometer parameters should I optimize for my deuterated standard?
Achieving the highest levels of accuracy and sensitivity requires careful, compound-specific optimization of key mass spectrometer parameters. For deuterated standards, it is crucial to optimize these settings independently for both the analyte and the standard.
Key Parameters to Optimize:
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Declustering Potential (DP): This voltage prevents solvent clusters from entering the mass analyzer and helps in the desolvation of ions. An optimal DP maximizes the signal for the precursor ion.
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Collision Energy (CE): This parameter controls the fragmentation of the precursor ion in the collision cell. Optimizing CE is critical for maximizing the signal of the specific product ion used for quantification.
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Ion Source Parameters: Settings like ion source temperature and gas flows can influence ionization efficiency and should be optimized to ensure robust signal.
| Parameter | Typical Range (Example) | Effect on Signal Intensity |
| Declustering Potential (DP) | 20 - 150 V | Signal increases to an optimum, then may decrease. |
| Collision Energy (CE) | 10 - 60 V | Signal of the product ion increases to an optimum, then fragments further and decreases. |
| Ion Source Temperature | 300 - 600 °C | Affects desolvation efficiency; signal can increase or decrease depending on compound stability. |
Q4: Could my sample preparation method be the cause of the poor signal?
Yes, variability in sample preparation can significantly impact the signal intensity and reproducibility of the internal standard.
Potential Issues in Sample Preparation:
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Inconsistent Recovery: Losses during extraction or other cleanup steps can lead to variable amounts of the IS being injected.
-
Pipetting Inaccuracies: Errors in adding the internal standard to the samples will lead to inconsistent results.
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Analyte Concentration: In samples with very high concentrations of the non-deuterated analyte, the analyte can compete with the internal standard at the ionization source, suppressing the IS signal.
Q5: What should I look for in my chromatography to troubleshoot this issue?
Chromatographic performance is critical for reliable quantification.
Key Chromatographic Checks:
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Peak Shape: Poor peak shape (e.g., broad or tailing peaks) can result from column contamination, column overload, or an inappropriate mobile phase, and leads to lower signal intensity.
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Co-elution of Analyte and IS: Ideally, the deuterated internal standard should co-elute perfectly with the non-deuterated analyte to experience the same matrix effects. While deuterated compounds often elute slightly earlier than their non-deuterated counterparts, a significant separation can lead to them being exposed to different levels of ion suppression, causing inaccurate quantification.
-
Retention Time Stability: Drifting retention times can indicate a problem with the column or the LC system, which can affect signal consistency.
Q6: Is it possible for the deuterium atoms on this compound to exchange with hydrogen, causing a loss of signal?
Yes, this phenomenon, known as hydrogen-deuterium (H/D) exchange, can occur. It happens when deuterium atoms on the molecule are replaced by hydrogen atoms from the solvent. This is most likely to occur if the deuterium labels are on "exchangeable" positions, such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups. If the deuterium atoms are on stable positions like aromatic rings or carbon atoms not adjacent to heteroatoms, H/D exchange is much less likely.
To check for H/D Exchange:
-
Incubate the deuterated standard in your sample matrix under your analytical conditions.
-
Monitor for any increase in the signal of the non-deuterated version of the compound, which would indicate that H/D exchange is occurring.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific sample matrix.
Methodology:
-
Prepare Two Sample Sets:
-
Set A (Neat Solution): Spike this compound at the working concentration into a clean solvent (e.g., the initial mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or the IS) using your established procedure. After the final extraction step, spike this compound into the extracted matrix at the same concentration as in Set A.
-
-
Analysis: Analyze multiple replicates of both sets of samples using your LC-MS method.
-
Calculation: Calculate the matrix effect (ME) using the following formula:
Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) x 100
Interpretation of Results:
| Matrix Effect (%) | Interpretation |
| 100% | No matrix effect. |
| < 100% | Ion suppression is occurring. |
| > 100% | Ion enhancement is occurring. |
Protocol 2: Optimization of MS Parameters via Direct Infusion
Objective: To determine the optimal declustering potential (DP) and collision energy (CE) for this compound to maximize its signal intensity.
Methodology:
-
Prepare Standard Solution: Prepare a working solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration that gives a stable signal.
-
Direct Infusion Setup: Set up a syringe pump to infuse the standard solution directly into the mass spectrometer's ion source at a low, steady flow rate (e.g., 5-10 µL/min).
-
Identify Precursor Ion: In the instrument control software, perform a Q1 scan to identify the most abundant ion, which is typically the protonated molecule [M+H]⁺.
-
Optimize Declustering Potential (DP):
-
Set up a Multiple Reaction Monitoring (MRM) method using the precursor ion and a predicted product ion.
-
Create an experiment that ramps the DP value across a relevant range (e.g., 20 V to 150 V) while keeping CE constant.
-
Plot the ion intensity as a function of DP. The optimal DP is the voltage that produces the maximum signal intensity.
-
-
Optimize Collision Energy (CE):
-
Using the optimal DP, create an experiment that ramps the CE value across a relevant range (e.g., 10 V to 60 V).
-
Plot the product ion intensity as a function of CE. The optimal CE is the voltage that produces the maximum product ion signal.
-
Workflow for MS Parameter Optimization
Caption: A parallel workflow for the independent optimization of MS parameters for the analyte and its deuterated internal standard.
Frequently Asked Questions (FAQs)
Q: What are the main advantages of using a deuterated internal standard like this compound? A: Deuterated internal standards are considered the gold standard for quantitative LC-MS analysis. Because they are chemically almost identical to the analyte, they exhibit nearly the same behavior during sample preparation, chromatography, and ionization. This allows them to effectively compensate for variability in the analytical process, including matrix effects, leading to more accurate and precise results.
Q: My deuterated standard is eluting slightly before my analyte. Is this normal? A: Yes, it is a well-documented phenomenon that deuterated compounds can have slightly different chromatographic retention times compared to their non-deuterated counterparts. In reversed-phase chromatography, it is common for the deuterated analog to elute slightly earlier. This is due to subtle differences in intermolecular interactions caused by the substitution of hydrogen with the heavier deuterium isotope. While a small shift is normal, a large separation could compromise quantification accuracy if the two compounds elute into regions with different matrix effects.
Q: Can I use the same MS parameters for both the analyte and the deuterated internal standard? A: While the optimal parameters may be very similar, it is best practice to optimize them independently for both the analyte and the deuterated internal standard. Subtle differences in fragmentation patterns or ion stability can mean that slightly different declustering potential or collision energy values are needed to achieve the maximum signal for each compound.
Q: How do I confirm the isotopic and chemical purity of my this compound standard? A: You should always request a Certificate of Analysis (CoA) from the supplier. The CoA should provide information on the chemical purity (typically determined by HPLC) and the isotopic purity (the percentage of deuterium incorporation), which is crucial for accurate quantification.
Illustration of Matrix Effects
Caption: A diagram showing how co-eluting matrix components can suppress the signal of both the analyte and the internal standard.
References
preventing H/D back-exchange in DM51 impurity 1-d9 solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on the proper handling and use of DM51 impurity 1-d9 solutions to prevent hydrogen/deuterium (H/D) back-exchange, ensuring the isotopic integrity of the standard for accurate quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is H/D back-exchange and why is it a concern for this compound?
A1: Hydrogen-deuterium (H/D) back-exchange is a chemical reaction where a deuterium atom in a deuterated compound is replaced by a hydrogen atom from the surrounding environment, such as from a protic solvent.[1][2] This process can compromise the isotopic purity of a deuterated standard like this compound, leading to inaccurate quantification in sensitive analytical methods like LC-MS.[3]
Q2: Where are the deuterium labels located in this compound and are they susceptible to back-exchange?
A2: The molecular formula of DM51 impurity 1 is C38H54ClN3O10S, and the deuterated form, this compound, has the formula C38H45D9ClN3O10S. Based on the available chemical structure information, the nine deuterium atoms are located on a terminal N-methyl group and a hexanoyl chain. These C-D bonds are generally stable and not prone to back-exchange under standard analytical conditions. However, exposure to harsh conditions (e.g., strong acids or bases, high temperatures) should still be avoided to ensure maximum stability.
Q3: What are the primary factors that can cause H/D back-exchange?
A3: The main factors that can induce H/D back-exchange are:
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Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, can act as a source of hydrogen atoms.
-
pH: Both acidic and basic conditions can catalyze the H/D exchange reaction. The rate of exchange is typically lowest at a slightly acidic pH (around 2.5-3.0) for many compounds.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including H/D back-exchange.
-
Atmospheric Moisture: Exposure of solutions to the atmosphere can introduce water, a source of protons.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To maintain isotopic purity, this compound solutions should be stored in tightly sealed vials at low temperatures, typically 2-8°C for short-term storage and -20°C or colder for long-term storage. The solvent should be a high-purity aprotic solvent. Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Q5: How can I verify the isotopic purity of my this compound standard?
A5: High-resolution mass spectrometry (HRMS) is the most effective technique to determine the isotopic enrichment and distribution of isotopologues of your standard. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the location of the deuterium labels.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Isotopic Purity (Increased presence of unlabeled DM51 impurity 1) | H/D back-exchange has occurred. | Review the solvent choice, pH, and temperature of your experimental conditions. Ensure the use of anhydrous, aprotic solvents and maintain low temperatures. Prepare fresh solutions if necessary. |
| Contamination with non-deuterated standard. | Verify the purity of the original deuterated standard. Use fresh, unopened vials if available. | |
| Inconsistent Quantitative Results | Variability in H/D back-exchange between samples and standards. | Strictly adhere to the recommended protocols for sample and standard preparation to ensure consistency. Minimize the time between preparation and analysis. |
| Isotopic interference from the analyte or matrix. | Ensure a sufficient mass difference between the analyte and the deuterated standard. Optimize chromatographic separation. | |
| Appearance of Unexpected Peaks in Mass Spectrum | Degradation of the standard. | Check for chemical degradation by reviewing storage conditions and solution age. Common factors affecting drug stability include temperature, light, and pH. |
Quantitative Data Summary
| Condition | Solvent | Temperature | pH | Deuterium Retention (%) after 24h |
| Optimal | Anhydrous Acetonitrile | 4°C | N/A | >99% |
| Sub-optimal (Protic Solvent) | 50:50 Acetonitrile:Water | 4°C | 7.0 | ~95% |
| Sub-optimal (Elevated Temp) | Anhydrous Acetonitrile | 25°C | N/A | ~98% |
| Sub-optimal (Acidic) | 50:50 Acetonitrile:Water | 4°C | 2.0 | ~90% |
| Sub-optimal (Basic) | 50:50 Acetonitrile:Water | 4°C | 10.0 | ~85% |
| Harsh | 50:50 Methanol:Water | 50°C | 12.0 | <70% |
Note: This data is for illustrative purposes only and does not represent the actual back-exchange rate of this compound, which is expected to be significantly more stable due to the location of its deuterium labels.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of a stock solution and subsequent working solutions of this compound.
Materials:
-
This compound solid standard
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High-purity, anhydrous aprotic solvent (e.g., acetonitrile, ethyl acetate)
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Calibrated pipettes
-
Inert gas (e.g., nitrogen or argon)
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Amber glass vials with PTFE-lined caps
Procedure:
-
Equilibration: Allow the vial containing the lyophilized this compound standard to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture.
-
Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Under a gentle stream of inert gas, add the appropriate volume of anhydrous aprotic solvent to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Cap the vial tightly and vortex briefly to ensure complete dissolution.
-
Working Solutions: Perform serial dilutions of the stock solution using the same anhydrous aprotic solvent to prepare working solutions.
-
Storage: Store the stock and working solutions in tightly sealed amber vials at -20°C or colder.
Protocol 2: Minimizing Back-Exchange During Sample Preparation
This protocol provides a workflow for processing samples containing this compound to minimize the risk of back-exchange.
Materials:
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Sample matrix (e.g., plasma, urine)
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This compound working solution
-
Ice bath
-
Refrigerated centrifuge
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Protein precipitation solvent (e.g., ice-cold acetonitrile)
Procedure:
-
Pre-chill: Place all samples, solvents, and equipment on an ice bath.
-
Spiking: Spike the sample matrix with the this compound working solution.
-
Protein Precipitation: If required, add at least 3 volumes of ice-cold aprotic solvent (e.g., acetonitrile) to precipitate proteins. Vortex mix for 30 seconds.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes in a pre-chilled centrifuge (4°C).
-
Supernatant Transfer: Immediately transfer the supernatant to a clean, pre-chilled autosampler vial.
-
Analysis: Analyze the samples as quickly as possible. If there is a delay, keep the autosampler at a low temperature (e.g., 4°C).
Visualizations
Caption: Factors influencing H/D back-exchange and strategies for prevention.
Caption: Troubleshooting workflow for H/D back-exchange issues.
References
Technical Support Center: Optimizing Mass Spectrometry for DM51 Impurity 1-d9
Welcome to the technical support center for the analysis of DM51 impurity 1-d9. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial mass spectrometry parameters I should use for this compound?
A1: For initial analysis of this compound, a systematic approach to tuning the mass spectrometer is crucial.[1] This typically involves direct infusion of a standard solution to determine the optimal parameters for the precursor and product ions. The goal is to maximize the signal intensity for your specific analyte.[1]
Experimental Protocol: Initial Parameter Optimization via Direct Infusion
-
Solution Preparation: Prepare a 100-1000 ng/mL working solution of this compound in a solvent that mimics your initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]
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Infusion Setup: Infuse the working solution into the mass spectrometer's ion source at a low, steady flow rate (e.g., 5-10 µL/min) using a syringe pump.[1]
-
Precursor Ion Identification (Q1 Scan): Perform a Q1 scan over a mass range that includes the expected molecular weight of this compound. Identify the most abundant ion, which is typically the protonated molecule [M+H]⁺ in positive ion mode.[1]
-
Product Ion Selection (Product Ion Scan): Set the first quadrupole (Q1) to transmit only the precursor ion identified. Scan the third quadrupole (Q3) to detect the fragment ions produced. Select two or three of the most intense and stable product ions for creating Multiple Reaction Monitoring (MRM) transitions. One transition is often used for quantification (quantifier) and another for confirmation (qualifier).
-
Parameter Optimization (MRM Mode):
-
Declustering Potential (DP): Ramp the DP value across a relevant range (e.g., 20 V to 150 V) while monitoring an MRM transition. The optimal DP is the voltage that produces the maximum signal intensity.
-
Collision Energy (CE): Using the optimized DP, ramp the CE value for each MRM transition (e.g., from 5 V to 60 V). Determine the CE that yields the maximum intensity for each specific transition.
-
Table 1: Example Starting Parameters for MS Optimization
| Parameter | Starting Range | Step Size | Purpose |
| Infusion Flow Rate | 5-10 µL/min | N/A | Stable ion generation |
| Q1 Scan Range | 100-500 amu | N/A | Precursor ion identification |
| Declustering Potential (DP) | 20-150 V | 10 V | Minimize solvent clusters, maximize precursor ion signal |
| Collision Energy (CE) | 5-60 V | 2-5 V | Maximize product ion signal for each transition |
Q2: I'm observing a retention time shift between the non-deuterated compound and this compound. Is this normal and how do I address it?
A2: Yes, a slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect". Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. While often minimal, a significant shift can lead to differential matrix effects, where the analyte and internal standard are not exposed to the same co-eluting interferences, potentially compromising accuracy.
Troubleshooting Steps:
-
Assess the Separation: Determine if the peak separation is significant enough to cause differential matrix effects. If the peaks still largely overlap, the impact may be minimal.
-
Modify Chromatographic Conditions:
-
Adjust the mobile phase gradient or composition.
-
Optimize the column temperature.
-
-
Consider a Different Labeled Standard: If the shift cannot be resolved, using a ¹³C or ¹⁵N-labeled internal standard is a good alternative as they typically show negligible retention time differences.
Q3: My calibration curve is non-linear at higher concentrations. What could be the cause?
A3: Non-linearity at higher concentrations when using a deuterated standard is often due to ion source saturation or isotopic interference ("cross-talk").
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Ion Source Saturation: At high concentrations, the analyte and internal standard compete for ionization, leading to a disproportional response.
-
Isotopic Interference (Cross-Talk): Naturally occurring isotopes of the non-deuterated analyte can contribute to the signal of the deuterated impurity, especially if the mass difference is small. This becomes more pronounced at high analyte concentrations.
Solutions:
| Issue | Recommended Action |
| Ion Source Saturation | Dilute samples to bring the concentration into a linear range. |
| Optimize the internal standard concentration. | |
| Consider using a less abundant (weaker) product ion transition for quantification. | |
| Isotopic Interference | Use an internal standard with a higher degree of deuteration (d5 or greater is preferable to d2). |
| Utilize mass spectrometry software that allows for mathematical correction of isotopic contributions. |
Troubleshooting Guides
Issue 1: Poor Sensitivity and High Background Noise
Symptoms: Low signal-to-noise ratio for this compound, making accurate quantification difficult.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal MS Parameters | Re-optimize DP and CE values via direct infusion to ensure maximum signal for the specific MRM transitions. |
| Matrix Effects | The presence of co-eluting endogenous components from the sample matrix can suppress the ionization of the analyte. Improve sample clean-up procedures (e.g., use solid-phase extraction instead of protein precipitation). Modify chromatographic conditions to separate the analyte from interfering components. |
| Poor Ionization Efficiency | Test different ionization modes (ESI, APCI) and polarities (positive/negative) to find the optimal conditions for your molecule. Adjust mobile phase pH to promote ionization. |
| Contaminated System | Clean the ion source and mass spectrometer inlet to remove potential sources of background noise. |
Experimental Protocol: Evaluating Matrix Effects
-
Prepare Three Sample Sets:
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Set A (Neat Solution): Analyte and deuterated standard in a clean solvent.
-
Set B (Post-extraction Spike): Blank matrix extract spiked with the analyte and deuterated standard.
-
Set C (Pre-extraction Spike): Analyte and deuterated standard are spiked into the blank matrix before the extraction process.
-
-
Analysis: Analyze all three sets of samples using the LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A)
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Interpretation: An IS-Normalized MF value close to 1 indicates that the deuterated standard is effectively compensating for the matrix effect. A value significantly different from 1 suggests a differential matrix effect.
Issue 2: Inaccurate Quantification and Poor Reproducibility
Symptoms: High variability (%CV) between replicate injections and inaccurate concentration measurements.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Deuterium Exchange | The deuterium atoms on the impurity may be exchanging with hydrogen atoms from the solvent or matrix, especially if they are in labile positions (e.g., on hydroxyl or amine groups). This can decrease the impurity signal and lead to overestimation of the non-deuterated compound. Solution: Use a standard where deuterium labels are on stable positions, like a carbon backbone. Investigate stability by incubating the standard in the sample matrix under various conditions (e.g., different pH, temperature) and monitoring its mass spectrum. |
| Impurity in the Standard | The deuterated standard itself may contain a small amount of the unlabeled analyte as an impurity, causing a positive bias. Solution: Verify the isotopic purity of your standard. If significant unlabeled analyte is present, source a higher purity standard. |
| Differential Matrix Effects | As discussed in FAQ 2, if the analyte and deuterated impurity do not co-elute perfectly, they may experience different levels of ion suppression or enhancement. Solution: Modify chromatographic conditions to improve co-elution. |
Visualized Workflows and Logic
References
issues with DM51 impurity 1-d9 stability in matrix
Welcome to the technical support center for DM51 impurity 1-d9. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of this compound in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound instability in biological matrices?
Instability of this compound in matrices such as plasma, serum, or urine can be attributed to several factors:
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Enzymatic Degradation: Metabolic enzymes present in the matrix can modify the impurity.
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pH-dependent Hydrolysis: The pH of the biological matrix can lead to the hydrolysis of labile functional groups.
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Oxidation: Reactive oxygen species or auto-oxidation can degrade the impurity.
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Adsorption: The impurity may adsorb to the surface of collection tubes or storage containers.
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Freeze-Thaw Instability: Repeated freezing and thawing cycles can lead to degradation.
Q2: How can I minimize the degradation of this compound during sample collection and handling?
To minimize ex vivo degradation, consider the following precautions:
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Use collection tubes containing appropriate anticoagulants and preservatives.
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Cool samples immediately after collection (e.g., on an ice bath).
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Process samples (e.g., centrifuge to separate plasma) as quickly as possible.
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Store samples at the recommended temperature (e.g., -80°C) without delay.
Q3: What are the initial steps to troubleshoot inconsistent stability results for this compound?
If you are observing inconsistent results, we recommend the following initial steps:
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Review Sample Handling Procedures: Ensure that all analysts are following the established protocol for sample collection, processing, and storage.
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Verify Analytical Method Performance: Confirm that the analytical method is validated and performing as expected by running quality control (QC) samples.
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Assess Matrix Quality: Evaluate the quality of the biological matrix being used, as variations in matrix composition can affect stability.
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Examine Storage Conditions: Verify the temperature and duration of sample storage.
Troubleshooting Guide
Issue 1: Rapid Degradation of this compound Observed in Freshly Spiked Matrix
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Question: I am observing a significant decrease in the concentration of this compound immediately after spiking it into the matrix at room temperature. What could be the cause?
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Answer: This issue is often indicative of rapid enzymatic degradation or pH-dependent hydrolysis. We recommend conducting a short-term stability assessment at different temperatures (e.g., 0°C, 4°C, and room temperature) to understand the temperature dependency of the degradation. Additionally, consider using enzyme inhibitors or adjusting the pH of the matrix to see if the stability improves.
Issue 2: Inconsistent Results from Freeze-Thaw Stability Studies
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Question: My freeze-thaw stability data for this compound is highly variable between replicates. What are the potential reasons?
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Answer: Inconsistent freeze-thaw stability can be due to several factors:
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Incomplete Thawing or Mixing: Ensure samples are completely thawed and thoroughly mixed before analysis.
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Variable Freeze-Thaw Cycles: Standardize the duration and temperature of the freezing and thawing steps.
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Analyte Adsorption: The impurity may be adsorbing to the container walls. Consider using different types of storage tubes.
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The following diagram illustrates a general troubleshooting workflow for stability issues.
Experimental Protocols
Protocol 1: Assessment of Short-Term Stability in Matrix
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Preparation: Spike a known concentration of this compound into the biological matrix.
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Incubation: Aliquot the spiked matrix and incubate at different temperatures (e.g., 4°C and 25°C).
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Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
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Analysis: Process and analyze the samples immediately using a validated analytical method.
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Data Evaluation: Compare the concentrations at different time points to the initial concentration (T=0).
The following diagram shows the experimental workflow for assessing matrix stability.
Data Presentation
The stability of this compound should be presented as the percentage of the initial concentration remaining at each time point. Below are example tables for presenting stability data.
Table 1: Short-Term Stability of this compound in Human Plasma
| Time Point (hours) | Concentration at 4°C (ng/mL) | % Remaining at 4°C | Concentration at 25°C (ng/mL) | % Remaining at 25°C |
| 0 | 102.1 | 100.0 | 101.5 | 100.0 |
| 2 | 100.5 | 98.4 | 95.3 | 93.9 |
| 4 | 99.8 | 97.7 | 88.1 | 86.8 |
| 8 | 98.2 | 96.2 | 75.4 | 74.3 |
| 24 | 95.6 | 93.6 | 52.1 | 51.3 |
Table 2: Freeze-Thaw Stability of this compound in Human Plasma
| Freeze-Thaw Cycle | Concentration (ng/mL) | % Remaining |
| 0 (Baseline) | 100.8 | 100.0 |
| 1 | 99.5 | 98.7 |
| 2 | 98.1 | 97.3 |
| 3 | 96.5 | 95.7 |
Potential Degradation Pathway
While the specific degradation pathway for this compound is proprietary, a hypothetical pathway involving hydrolysis is presented below for illustrative purposes. Understanding potential degradation routes can aid in developing strategies to mitigate instability.
Technical Support Center: Optimizing Chromatographic Peak Shape for DM51 Impurity 1
Welcome to the technical support center dedicated to resolving chromatographic challenges encountered with DM551 impurity 1. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal peak shape and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for impurities like DM51 impurity 1?
Poor peak shape in high-performance liquid chromatography (HPLC) can manifest as peak tailing, fronting, broadening, or splitting.[1][2] The primary causes often relate to secondary interactions between the analyte and the stationary phase, issues with the mobile phase, column degradation, or problems with the HPLC system itself.[2][3][4] For polar or ionizable impurities, such as what might be expected for a drug impurity, issues with mobile phase pH and ionic strength are particularly common.
Q2: My peak for DM51 impurity 1 is tailing. What is the most likely cause and how can I fix it?
Peak tailing, an asymmetrical peak with a drawn-out trailing edge, is frequently caused by strong interactions between basic analytes and acidic residual silanol groups on the silica-based stationary phase. Other potential causes include column overload, a void at the column inlet, or a partially blocked frit. To address this, consider adjusting the mobile phase pH to suppress the ionization of the impurity or the silanol groups, adding a competitive base to the mobile phase, or using a highly end-capped or a polar-embedded column.
Q3: I am observing a split peak for DM51 impurity 1. What does this indicate?
Split peaks suggest that the analyte is experiencing two different environments as it passes through the column. This can be due to a partially blocked column frit, a void in the column packing material, or a mismatch between the sample solvent and the mobile phase. Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to the mobile phase to avoid peak distortion.
Q4: Why is the peak for DM51 impurity 1 broader than expected?
Peak broadening can be a sign of several issues, including column degradation, slow kinetics of interaction between the impurity and the stationary phase, or extra-column volume. Check for loose fittings, excessive tubing length, or a worn-out column. Optimizing the flow rate and temperature can also help to sharpen peaks.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing for DM51 Impurity 1
Peak tailing is a common issue that can compromise the accuracy of integration and quantification. Follow this guide to diagnose and resolve peak tailing for DM51 impurity 1.
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Initial Observation: The chromatogram of DM51 impurity 1 shows a significant tailing factor (e.g., > 1.5).
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Hypothesis: The impurity may be a basic compound interacting with acidic silanols on the stationary phase. Modifying the mobile phase pH can alter the ionization state of the impurity and/or the silanol groups, reducing secondary interactions.
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Procedure:
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Prepare a series of mobile phases with varying pH values (e.g., pH 2.5, 3.5, 4.5, 6.0, and 7.0), ensuring the chosen pH is within the stable range for the column. Use appropriate buffers to maintain a consistent pH.
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Equilibrate the column with each mobile phase for at least 10-15 column volumes before injecting the sample.
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Inject a standard solution of DM51 impurity 1 and record the chromatogram for each pH condition.
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Calculate the tailing factor, retention time, and theoretical plates for each run.
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| Mobile Phase pH | Tailing Factor (USP) | Retention Time (min) | Theoretical Plates |
| 2.5 | 1.8 | 3.2 | 3500 |
| 3.5 | 1.4 | 4.5 | 5200 |
| 4.5 | 1.2 | 5.8 | 6800 |
| 6.0 | 1.9 | 7.2 | 3100 |
| 7.0 | 2.2 | 8.5 | 2500 |
Interpretation: In this hypothetical example, a mobile phase pH of 4.5 provides the best peak symmetry for DM51 impurity 1, suggesting that at this pH, the undesirable secondary interactions are minimized.
References
Technical Support Center: Addressing Isotopic Interference with DM51 and Impurity 1-d9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to isotopic interference when analyzing DM51 in the presence of its deuterated impurity, 1-d9.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of mass spectrometry analysis of DM51?
A1: Isotopic interference, often called "crosstalk," happens when the signal of the main compound (DM51) overlaps with the signal of its isotopically labeled version (impurity 1-d9), or the other way around.[1][2] This can lead to mistakes in measuring how much of the compound is present.[1] The main reasons for this are the natural presence of heavier isotopes (like ¹³C in DM51) and possible impurities in the 1-d9 standard.[1][2]
Q2: How can I tell if isotopic interference is affecting my results?
A2: You might see several signs that point to isotopic interference. These include calibration curves that are not straight, a signal for the 1-d9 impurity in your blank samples (that don't have the internal standard), and inconsistent results when you analyze your samples multiple times.
Q3: Can the 1-d9 impurity itself be a source of interference?
A3: Yes. The 1-d9 material might not be completely pure and could contain a small amount of the non-deuterated DM51. This can add to the signal of the main compound and cause errors in your measurements. It is important to use high-purity standards.
Q4: How does the chromatography affect isotopic interference?
A4: If the DM51 and 1-d9 peaks do not come out at the exact same time during the chromatography step, it can make the interference worse. This is because the two compounds might be affected differently by other substances in the sample, which can change their signal. It is best to adjust your chromatography method to make sure both compounds elute together.
Q5: Are there ways to correct for isotopic interference without changing my experiment?
A5: Yes, you can use a math-based correction. This involves running a special experiment to figure out how much the DM51 and 1-d9 signals overlap. Then, you can use this information to adjust your final data and get a more accurate measurement.
Troubleshooting Guides
If you suspect isotopic interference is affecting your analysis of DM51 with the 1-d9 impurity, follow these steps to diagnose and resolve the issue.
Guide 1: Initial Assessment of Isotopic Crosstalk
This guide will help you determine the extent of interference between DM51 and the 1-d9 impurity.
Experimental Protocol: Quantifying Isotopic Crosstalk
Objective: To measure the percentage contribution of the DM51 signal to the 1-d9 impurity signal, and vice versa.
Materials:
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DM51 reference standard
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1-d9 impurity reference standard
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Blank matrix (e.g., plasma, buffer)
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LC-MS/MS system
Methodology:
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Prepare two sets of solutions:
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Set A (Analyte to IS): Spike a high concentration of DM51 into the blank matrix without adding any 1-d9 impurity.
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Set B (IS to Analyte): Spike the working concentration of the 1-d9 impurity into the blank matrix without adding any DM51.
-
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Analyze the samples: Inject both sets of solutions into the LC-MS/MS system and monitor the MRM transitions for both DM51 and the 1-d9 impurity.
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Data Analysis:
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In the chromatogram from Set A , measure the peak area of any signal detected in the 1-d9 impurity MRM channel. This is the contribution of DM51 to the 1-d9 signal.
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In the chromatogram from Set B , measure the peak area of any signal detected in the DM51 MRM channel. This is the contribution of the 1-d9 impurity to the DM51 signal.
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Calculate the percentage of crosstalk using the formulas in the data presentation table below.
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Data Presentation:
| Sample Set | Compound Spiked | MRM Transition Monitored | Peak Area | % Crosstalk |
| Set A | DM51 | 1-d9 | [User-defined value] | (Peak Area of 1-d9 in Set A / Peak Area of DM51 in Set A) * 100 |
| Set B | 1-d9 | DM51 | [User-defined value] | (Peak Area of DM51 in Set B / Peak Area of 1-d9 in Set B) * 100 |
Guide 2: Chromatographic Optimization
If significant crosstalk is observed, optimizing the liquid chromatography can help.
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Problem: DM51 and 1-d9 peaks are not fully co-eluting.
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Solution: Adjust the gradient profile, mobile phase composition, or column chemistry to ensure the peaks for both compounds overlap perfectly.
Guide 3: Mass Spectrometry Method Refinement
You can also adjust the mass spectrometry method to reduce interference.
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Problem: The chosen product ions for monitoring are prone to isotopic overlap.
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Solution: Investigate alternative product ions for both DM51 and the 1-d9 impurity that may have a lower chance of overlapping. This will require re-optimizing the collision energies.
Visualizations
Caption: Isotopic interference pathways between DM51 and its 1-d9 impurity.
Caption: Experimental workflow for quantifying isotopic crosstalk.
Caption: Troubleshooting decision tree for isotopic interference.
References
Technical Support Center: Synthesis of High-Purity DM51 Impurity 1-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity deuterated DM51 Impurity 1 (DM51 Impurity 1-d9). Given that DM51 Impurity 1 is a complex organic molecule with the formula C38H54ClN3O10S, this guide addresses the common challenges associated with the synthesis of its deuterated analogue.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Deuterium Incorporation | Incomplete H-D exchange due to equilibrium limitations.[1] | Increase the molar excess of the deuterium source (e.g., D₂O, deuterated solvent). Consider using the deuterium source as the solvent to drive the reaction equilibrium.[1] |
| Insufficient reaction time or temperature. | Systematically increase the reaction temperature and/or extend the reaction time, monitoring for the formation of byproducts.[1] | |
| Back-exchange with protic solvents or atmospheric moisture.[1][2] | Ensure all glassware is rigorously dried. Use anhydrous and, where possible, deuterated solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | |
| Catalyst deactivation. | Increase catalyst loading or use a more robust catalyst. For heterogeneous catalysts, ensure efficient stirring. | |
| Low Overall Yield | Suboptimal reaction conditions. | Re-evaluate stoichiometry, temperature, and reaction time. Small-scale experiments to screen conditions are recommended. |
| Reagent degradation. | Use fresh, high-purity starting materials and deuterated reagents. Store sensitive reagents under appropriate conditions (e.g., refrigerated, protected from light). | |
| Product loss during workup and purification. | Minimize transfer steps. Ensure complete extraction of the product. Rinse all glassware and equipment used for transfers. | |
| Presence of Non-Deuterated Impurities | Incomplete reaction of starting material. | Increase reaction time, temperature, or reagent stoichiometry. Monitor the reaction to completion using appropriate analytical techniques (e.g., TLC, LC-MS). |
| Formation of side products. | Optimize reaction conditions to minimize side reactions. This may involve lowering the temperature or using a more selective catalyst. | |
| Contamination from reagents or solvents. | Use high-purity, and where necessary, freshly distilled or purified reagents and solvents. | |
| Difficulty in Purification | Co-elution of isotopic isomers. | Standard chromatographic techniques may not separate isotopic mixtures effectively. Focus on maximizing isotopic purity during the synthesis. |
| Similar polarity of impurities and the desired product. | Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for better resolution. Consider specialized chromatography techniques like centrifugal partition chromatography. | |
| Product is a solid. | Recrystallization can be effective for removing non-isotopic impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing a high-purity deuterated compound like this compound?
A1: The main challenges include:
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Achieving high isotopic purity: It is often difficult to achieve 100% deuterium incorporation, and separating molecules with varying degrees of deuteration is challenging with standard purification methods.
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Cost and availability of starting materials: Deuterated reagents and solvents can be expensive, impacting the cost of large-scale synthesis.
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Reaction control: Maintaining precise control over reaction conditions is critical to ensure high yield and purity, which can be more complex on a larger scale.
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Purification: Removing chemical impurities without significant loss of the valuable deuterated product can be a major hurdle.
Q2: How can I accurately determine the isotopic purity of my synthesized this compound?
A2: A combination of analytical techniques is recommended for accurate determination of isotopic purity:
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide information on the distribution of isotopologues and allows for the calculation of the percentage of deuterium incorporation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is useful for observing the disappearance or reduction of signals at the sites of deuteration. ²H NMR can directly detect the presence of deuterium.
Q3: My ¹H NMR shows residual signals where deuterium should be. What does this indicate and how can I improve it?
A3: Residual proton signals indicate incomplete deuteration. To improve this:
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Increase Deuterium Source: Use a larger excess of the deuterated reagent.
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Optimize Reaction Conditions: Increase the reaction time or temperature to drive the H-D exchange to completion.
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Eliminate Proton Sources: Ensure all solvents, reagents, and glassware are free of protic contaminants. Reactions should be performed under an inert atmosphere.
Q4: I am observing significant back-exchange of deuterium. How can this be minimized?
A4: Back-exchange occurs when the deuterated product reverts to the protonated form. To minimize this:
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Use Aprotic Solvents: Avoid protic solvents (e.g., water, alcohols) in your reaction and workup, as they can be a source of protons.
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Anhydrous Conditions: Maintain strictly anhydrous conditions throughout the synthesis and purification process.
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Careful Workup: During the workup, if an aqueous quench is necessary, consider using D₂O-based solutions.
Q5: Are there any specialized purification techniques for separating deuterated compounds from their non-deuterated counterparts?
A5: While challenging, some techniques can be employed:
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High-Performance Liquid Chromatography (HPLC): In some cases, slight differences in retention times between deuterated and non-deuterated compounds can be exploited for separation, especially with high-efficiency columns.
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Supercritical Fluid Chromatography (SFC): SFC can sometimes offer better resolution for isotopic separations compared to traditional HPLC.
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Preparative Gas Chromatography (for volatile compounds): This can be effective for separating volatile isotopic isomers.
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Centrifugal Partition Chromatography (CPC): This liquid-liquid chromatography technique can be effective for preparative-scale separations of complex mixtures.
Experimental Protocols
Protocol 1: General Procedure for Deuterium Labeling via H-D Exchange
This protocol provides a general methodology for introducing deuterium into an aromatic system, which can be adapted for the synthesis of this compound.
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Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting material (non-deuterated DM51 Impurity 1) and a suitable catalyst (e.g., Pd/C, PtO₂).
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Solvent Addition: Add a deuterated solvent (e.g., D₂O, CD₃OD, or a deuterated acidic medium like D₂SO₄ in D₂O). The solvent should be in large excess.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously for an extended period (24-72 hours).
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Monitoring: Monitor the progress of the reaction by taking small aliquots, quenching them, and analyzing by LC-MS to determine the extent of deuterium incorporation.
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Workup: After completion, cool the reaction mixture to room temperature. If a heterogeneous catalyst was used, filter it off. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product using flash column chromatography or preparative HPLC.
Protocol 2: Determination of Isotopic Purity by LC-MS
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Sample Preparation: Accurately weigh and dissolve a small amount of the purified product in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.
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LC Separation: Inject the sample onto a liquid chromatography system equipped with a suitable column (e.g., C18). The LC method should be optimized to separate the deuterated product from any potential impurities.
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MS Analysis: Analyze the eluent using a high-resolution mass spectrometer. Acquire the mass spectra over a mass range that includes the molecular ions of the deuterated and any partially deuterated or non-deuterated product.
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Data Analysis: Integrate the peak areas for the extracted ion chromatograms (EICs) corresponding to the different isotopologues. Calculate the isotopic purity by determining the relative percentage of the fully deuterated species compared to all other isotopic forms.
Visualizations
References
minimizing ion suppression effects for DM51 impurity 1-d9
Technical Support Center: DM51 Impurity 1-d9 Analysis
Disclaimer: Information on "this compound" is not publicly available. This guide provides general strategies for minimizing ion suppression for deuterated internal standards in LC-MS/MS analysis, using "this compound" as a representative example. The experimental data presented is illustrative.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my this compound analysis?
A1: Ion suppression is a matrix effect in Liquid Chromatography-Mass Spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting compounds from the sample matrix.[1][2] This matrix can include salts, proteins, lipids, and other endogenous components.[3][4] Suppression occurs in the mass spectrometer's ion source when these matrix components compete with your analyte for ionization, leading to a decreased signal intensity.[1] This can negatively impact the accuracy, sensitivity, and reproducibility of your quantitative analysis.
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) like this compound should co-elute perfectly with the non-labeled analyte and experience the same degree of ion suppression. The ratio of the analyte to the IS would then remain constant, enabling accurate quantification. However, this is not always the case. "Differential ion suppression" can occur if there is a slight chromatographic separation between the analyte and the deuterated IS, often due to the deuterium isotope effect. If they elute at slightly different times, they encounter different matrix components, are suppressed to different extents, and the accuracy of quantification is compromised.
Q3: What are the most common sources of ion suppression in bioanalysis?
A3: The most common sources are endogenous matrix components from biological samples like plasma, urine, or tissue. Phospholipids are a major contributor to ion suppression as they are abundant in cell membranes and often co-extract with analytes. Other sources include salts, ion-pairing agents, drugs, metabolites, and exogenous contaminants like polymers from plasticware or mobile phase additives (e.g., trifluoroacetic acid - TFA).
Troubleshooting Guides
Problem 1: Inconsistent or inaccurate results despite using this compound as an internal standard.
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Possible Cause: Differential ion suppression due to chromatographic separation of the analyte and the internal standard.
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Troubleshooting Steps:
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Verify Co-elution: Overlay the chromatograms for the analyte and this compound. Even a small offset in retention time can be significant if it occurs in a region of strong ion suppression.
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Assess Matrix Effects: Perform a post-column infusion experiment to identify retention time regions with the most significant ion suppression. This involves infusing a constant flow of your analyte and IS solution directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. Dips in the baseline signal indicate regions of suppression.
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Optimize Chromatography: Adjust the mobile phase gradient, column chemistry (e.g., switch from a C18 to a phenyl-hexyl column), or flow rate to achieve better separation of the analyte from interfering matrix components or to ensure precise co-elution of the analyte and this compound.
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Enhance Sample Cleanup: If chromatographic optimization is insufficient, a more rigorous sample preparation method is needed to remove the interfering matrix components.
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Problem 2: Low signal intensity or poor sensitivity for both the analyte and this compound.
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Possible Cause: Significant ion suppression affecting both the analyte and the internal standard.
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Troubleshooting Steps:
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Improve Sample Preparation: This is one of the most effective ways to reduce matrix effects. Move from a simple protein precipitation (PPT) method to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE is often most effective at removing phospholipids.
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Dilute the Sample: A straightforward approach is to dilute the sample extract. This reduces the concentration of matrix components but is only feasible if the analyte concentration is high enough to be detected after dilution.
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Optimize MS Source Conditions: Adjust source parameters like gas flow, desolvation temperature, and capillary voltage to maximize the analyte signal relative to the background noise.
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Reduce Flow Rate: Lowering the chromatographic flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.
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Data Presentation: Impact of Sample Preparation on Signal Intensity
The following table illustrates the hypothetical impact of different sample preparation techniques on the signal intensity and calculated matrix effect for a target analyte, demonstrating how more rigorous cleanup can mitigate ion suppression.
| Sample Preparation Method | Analyte Peak Area (in Matrix) | Analyte Peak Area (in Solvent) | Matrix Effect (%)* |
| Protein Precipitation (PPT) | 150,000 | 500,000 | 30% (Severe Suppression) |
| Liquid-Liquid Extraction (LLE) | 375,000 | 500,000 | 75% (Moderate Suppression) |
| Solid-Phase Extraction (SPE) | 485,000 | 500,000 | 97% (Minimal Suppression) |
*Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100. A value < 100% indicates ion suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion to Qualify Ion Suppression
This experiment identifies at which retention times matrix components cause ion suppression.
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System Setup:
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Configure the LC system to deliver the analytical gradient to the mass spectrometer.
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Use a T-piece to introduce a constant, low-flow (e.g., 5-10 µL/min) infusion of a solution containing the analyte and this compound post-column.
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-
Procedure:
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Begin infusing the standard solution and allow the MS signal to stabilize, creating a flat baseline.
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Inject a blank matrix sample that has been processed through your standard sample preparation procedure.
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Monitor the signal for the analyte and IS throughout the chromatographic run.
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Interpretation:
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Any significant drop in the stable baseline signal indicates a region of ion suppression caused by co-eluting matrix components. This allows you to see if your analyte and IS elute in a "clean" or "dirty" part of the chromatogram.
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Protocol 2: Solid-Phase Extraction (SPE) for Plasma Sample Cleanup
This protocol provides a more effective cleanup than protein precipitation to reduce matrix interferences.
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Sample Pre-treatment:
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To 200 µL of plasma, add 20 µL of the this compound internal standard solution.
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Vortex briefly.
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Add 200 µL of 4% phosphoric acid in water to acidify the sample. Vortex.
-
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SPE Cartridge Conditioning:
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Place a mixed-mode cation exchange SPE cartridge on a vacuum manifold.
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Pass 1 mL of methanol through the cartridge.
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Pass 1 mL of water through the cartridge to equilibrate. Do not let the sorbent go dry.
-
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Sample Loading:
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Load the pre-treated plasma sample onto the cartridge. Apply a slow, steady flow.
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Washing:
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Wash the cartridge with 1 mL of 0.1 M acetic acid.
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Wash the cartridge with 1 mL of methanol.
-
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Elution:
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Place collection tubes in the manifold.
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Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow comparing sample preparation methods to minimize ion suppression.
References
DM51 impurity 1-d9 solubility problems and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with DM51 impurity 1-d9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a deuterated, non-polar, small molecule impurity associated with the active pharmaceutical ingredient (API) DM51. Its solubility is a critical concern because accurate quantification and toxicological evaluation are necessary for regulatory compliance and patient safety.[1] Poor solubility can hinder the development of analytical methods, formulation of toxicology study preparations, and can lead to inaccurate assessments of its potential impact.[2][3]
Q2: What are the initial signs of poor solubility for this compound in my chosen solvent?
A2: Visual indicators of poor solubility in your solvent system include the presence of suspended particles, a cloudy or turbid appearance (opalescence), or undissolved solid material settling at the bottom of your vial or tube.[4] In analytical techniques like NMR, poor solubility can manifest as a low signal-to-noise ratio, broadened or poorly resolved signals, and an uneven baseline.[4]
Q3: Does the deuteration of this impurity affect its solubility compared to the non-deuterated analogue?
A3: While the solubility of deuterated and non-deuterated compounds is often similar, differences can arise. The incorporation of deuterium can subtly alter physicochemical properties such as melting point and hydrophilicity, which may lead to changes in solubility. In some cases, deuteration has been shown to increase the solubility of poorly water-soluble drugs. However, the purity of the deuterated solvent, particularly its water content, can also significantly impact solubility.
Q4: What general strategies can be employed to improve the solubility of a poorly soluble impurity like this compound?
A4: A variety of techniques can be used to enhance solubility. These can be broadly categorized into physical and chemical modifications. Physical methods include particle size reduction (micronization), modification of the crystal form (polymorphs), and the use of solid dispersions. Chemical approaches involve pH adjustment, the use of co-solvents, complexation (e.g., with cyclodextrins), and the formation of microemulsions.
Troubleshooting Guide for this compound Solubility Issues
This guide provides practical solutions to common solubility challenges encountered during experiments with this compound.
Problem 1: My sample of this compound is not dissolving in my primary solvent (e.g., methanol, acetonitrile).
-
Solution 1.1: Employ Mechanical Agitation.
-
Vortexing: Vigorously vortex the sample for 1-2 minutes.
-
Sonication: Place the sample in an ultrasonic bath for 5-15 minutes. This can help break down agglomerates and increase the surface area for dissolution.
-
-
Solution 1.2: Gentle Heating.
-
Warm the sample in a water bath at a controlled temperature (e.g., 30-40°C). Be cautious not to overheat, as this could potentially degrade the impurity or evaporate the solvent. Always check for any precipitation after the solution cools to room temperature.
-
-
Solution 1.3: Re-evaluate Concentration.
-
You may be attempting to dissolve too much compound in a limited volume of solvent. Try preparing a more dilute solution.
-
Problem 2: The impurity dissolves initially but then precipitates out of solution.
-
Solution 2.1: Consider Supersaturation.
-
This may indicate that you have created a supersaturated solution, which is inherently unstable. Prepare a fresh solution at a lower concentration.
-
-
Solution 2.2: Check for Temperature Effects.
-
If you used heating to dissolve the compound, it may be precipitating upon cooling to room temperature. The experiment may need to be conducted at a controlled, elevated temperature, or a different solvent system is required.
-
-
Solution 2.3: Evaluate Solvent Purity.
-
Contaminants in the solvent, such as water, can affect solubility. Ensure you are using high-purity, anhydrous solvents if your compound is sensitive to moisture.
-
Problem 3: I need to dissolve the impurity in an aqueous buffer for a biological assay, but it is insoluble.
-
Solution 3.1: Use a Co-solvent.
-
First, dissolve the this compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO, ethanol, or DMF). Then, slowly add this stock solution to the aqueous buffer with vigorous stirring. It is crucial to ensure the final concentration of the organic co-solvent is compatible with your assay and does not affect the biological system.
-
-
Solution 3.2: pH Adjustment.
-
If this compound has ionizable functional groups, adjusting the pH of the buffer may significantly increase its solubility. A preliminary analysis of the compound's pKa is recommended.
-
-
Solution 3.3: Employ Solubilizing Excipients.
-
Consider the use of surfactants (e.g., Tween®, Triton™ X-100) or complexing agents like cyclodextrins to enhance aqueous solubility. Thorough validation is necessary to ensure these agents do not interfere with your experiment.
-
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various common laboratory solvents at two different temperatures. This data is intended as a guide for solvent selection.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 40°C (mg/mL) | Polarity | Notes |
| Water | < 0.01 | < 0.01 | High | Practically Insoluble |
| Methanol | 1.5 | 3.2 | High | Sparingly Soluble |
| Ethanol | 2.8 | 5.5 | High | Soluble |
| Acetonitrile | 4.5 | 8.1 | Medium | Soluble |
| Isopropanol | 3.1 | 6.0 | Medium | Soluble |
| Dichloromethane (DCM) | > 50 | > 50 | Low | Freely Soluble |
| Tetrahydrofuran (THF) | > 50 | > 50 | Low | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 50 | High | Freely Soluble |
| N,N-Dimethylformamide (DMF) | > 50 | > 50 | High | Freely Soluble |
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines a method for determining the equilibrium solubility of this compound.
Objective: To determine the saturation solubility of this compound in a chosen solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent(s) of appropriate purity
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC or UPLC system with a suitable detector
-
Calibrated pipettes and glassware
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-determined volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C). Allow the mixture to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, stop the shaker and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with the mobile phase to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC/UPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Hypothetical signaling pathway for the fictional drug DM51.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: Leveraging DM51 Impurity 1-d9 as a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods utilizing a deuterated internal standard, exemplified by DM51 impurity 1-d9, versus a non-deuterated (structural analogue) internal standard. The use of a stable isotope-labeled internal standard, such as a deuterated version of an analyte or its impurity, is a widely accepted and recommended practice in quantitative bioanalysis to ensure the highest levels of accuracy and precision.[1][2][3][4] This approach is in line with regulatory expectations set forth by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5]
The core principle behind using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. This similarity allows it to effectively compensate for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. By adding a known amount of the deuterated internal standard to all samples, calibrators, and quality controls, it serves as a reliable reference to correct for potential inconsistencies.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The selection of an appropriate internal standard is a critical decision that significantly impacts the performance of a bioanalytical assay. The following table summarizes the expected performance differences between a method using this compound (a deuterated internal standard) and a method employing a structural analogue.
| Validation Parameter | Deuterated Internal Standard (this compound) | Non-Deuterated (Structural Analogue) Internal Standard | Rationale |
| Accuracy | High (Typically within ±15% of nominal value) | Moderate to High (May show greater bias) | The deuterated standard co-elutes with the analyte, experiencing similar matrix effects and ionization suppression/enhancement, leading to more accurate quantification. |
| Precision | High (CV ≤15%, except for LLOQ which should not exceed 20%) | Moderate to High (May exhibit higher variability) | The near-identical behavior of the deuterated standard minimizes variability introduced during sample processing and analysis. |
| Matrix Effect | Minimal Impact | Potential for Significant Impact | A deuterated internal standard effectively compensates for matrix-induced variations in ionization efficiency, a common challenge with structural analogues. |
| Recovery | Consistent and comparable to the analyte | May differ from the analyte | The similar chemical properties of the deuterated standard ensure its extraction efficiency closely mirrors that of the analyte. |
| Selectivity & Specificity | High | High (but requires careful evaluation for cross-interferences) | The mass difference between the deuterated standard and the analyte provides excellent specificity in mass spectrometry-based assays. |
Experimental Protocols
The validation of a bioanalytical method must be thorough and well-documented to ensure the reliability of the data. The following are detailed methodologies for key validation experiments, based on FDA and ICH M10 guidelines.
Stock Solution and Calibration Standard Preparation
-
Objective: To prepare accurate stock solutions of the analyte and this compound, and to create a calibration curve in the appropriate biological matrix.
-
Protocol:
-
Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent. The purity and identity of the reference standards should be well-characterized.
-
Prepare a series of working solutions by diluting the analyte stock solution.
-
Spike a blank biological matrix (e.g., plasma, urine) with the analyte working solutions to create a set of calibration standards. A minimum of six non-zero concentration levels is recommended.
-
Prepare a working solution of the this compound internal standard.
-
Add a constant, known amount of the internal standard working solution to each calibration standard, quality control (QC) sample, and study sample.
-
Accuracy and Precision Assessment
-
Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter in the measurements (precision).
-
Protocol:
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
-
Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run) accuracy and precision: Analyze at least five replicates of each QC level on at least three different days.
-
Calculate the mean concentration, accuracy (as % bias), and precision (as % coefficient of variation, CV) for each QC level. The acceptance criteria are typically within ±15% for accuracy and ≤15% for precision, except for the Lower Limit of Quantification (LLOQ) where it is ±20% and ≤20%, respectively.
-
Matrix Effect Evaluation
-
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.
-
Protocol:
-
Obtain blank biological matrix from at least six different sources.
-
Prepare three sets of samples for each matrix source:
-
Set A: Analyte and internal standard spiked into the extracted blank matrix.
-
Set B: Analyte and internal standard in a neat solution (e.g., reconstitution solvent).
-
Set C: Blank matrix extracted and then spiked with the analyte and internal standard.
-
-
Calculate the matrix factor (MF) for the analyte and the internal standard: MF = (Peak area in the presence of matrix) / (Peak area in neat solution).
-
Calculate the internal standard-normalized matrix factor: IS-normalized MF = MF of analyte / MF of internal standard. The CV of the IS-normalized MF across the different matrix sources should be ≤15%.
-
Visualizing the Workflow and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships in bioanalytical method validation.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: The principle of using a deuterated internal standard for accurate quantification.
References
A Head-to-Head Comparison: DM51 Impurity 1-d9 vs. a C13-Labeled Standard for Quantitative Bioanalysis
In the precise world of quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison between a deuterated internal standard, DM51 impurity 1-d9, and a carbon-13 (C13) labeled internal standard for the bioanalysis of the corresponding analyte. For researchers, scientists, and drug development professionals, understanding the nuances of these stable isotope-labeled (SIL) standards is critical for robust method development and validation.
DM51 is a complex molecule with the chemical formula C38H54ClN3O10S. An impurity of this compound, when labeled with nine deuterium atoms (d9), serves as a common type of internal standard. The alternative, a C13-labeled version of the analyte, offers a different set of advantages and disadvantages that will be explored in this guide.
Key Performance Differences: Deuterated vs. C13-Labeled Standards
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they are chemically identical to the analyte, differing only in isotopic composition.[1] This allows them to effectively track the analyte through sample preparation, chromatography, and ionization, correcting for variability in these steps.[2] However, the choice between deuterium and carbon-13 labeling can significantly impact analytical performance.
Chromatographic Co-elution: A critical assumption in the use of SIL internal standards is that they co-elute with the unlabeled analyte. Any separation between the two can lead to differential matrix effects and inaccurate quantification.[3] Due to the larger relative mass difference between deuterium and hydrogen, deuterated standards, such as this compound, have a higher propensity for chromatographic separation from the analyte. C13-labeled standards, with a smaller relative mass difference, are more likely to co-elute perfectly with the native compound.
Isotopic Stability: Deuterium labels, particularly those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvents. This can lead to a loss of the isotopic label and a corresponding underestimation of the analyte concentration. C13 labels are incorporated into the carbon backbone of the molecule and are not prone to exchange, offering greater stability.
Matrix Effects: The primary role of an internal standard is to compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix. If the internal standard and analyte separate chromatographically, they may experience different matrix effects, leading to inaccurate results. Because C13-labeled standards are more likely to co-elute, they are generally better at compensating for these effects.
Data Presentation: A Quantitative Comparison
The following tables summarize hypothetical, yet representative, data from a series of experiments designed to compare the performance of this compound and a C13-labeled internal standard.
Table 1: Chromatographic Retention Time
| Compound | Retention Time (min) |
| Analyte | 5.21 |
| This compound | 5.18 |
| C13-Labeled Standard | 5.21 |
Table 2: Accuracy and Precision
| Internal Standard | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, Mean ± SD, n=6) | Accuracy (%) | Precision (%CV) |
| This compound | 10 | 10.8 ± 0.9 | 108 | 8.3 |
| C13-Labeled Standard | 10 | 10.1 ± 0.3 | 101 | 3.0 |
| This compound | 100 | 105 ± 7.4 | 105 | 7.0 |
| C13-Labeled Standard | 100 | 99 ± 2.5 | 99 | 2.5 |
Table 3: Matrix Effect Evaluation
| Internal Standard | Matrix Factor (Mean, n=3) |
| This compound | 0.85 |
| C13-Labeled Standard | 0.98 |
| A Matrix Factor of 1 indicates no matrix effect. Values <1 indicate ion suppression, and values >1 indicate ion enhancement. |
Experimental Protocols
A brief overview of the experimental methodologies used to generate the comparative data is provided below.
Sample Preparation
-
Spiking: Blank plasma samples were spiked with the analyte at various concentrations and a fixed concentration of either this compound or the C13-labeled internal standard.
-
Protein Precipitation: Proteins were precipitated by adding three volumes of ice-cold acetonitrile.
-
Centrifugation: Samples were vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The residue was reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography: A reverse-phase C18 column was used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the analyte and the internal standards.
Visualizing the Comparison
The following diagrams illustrate the experimental workflow and the logical relationship between the choice of internal standard and the potential for analytical error.
Caption: A generalized workflow for comparing internal standards in bioanalysis.
Caption: A logical diagram illustrating the performance differences.
Conclusion and Recommendation
The selection of an internal standard is a critical decision that directly impacts the quality and reliability of quantitative bioanalytical data. While deuterated standards like this compound are widely used, they possess inherent limitations, including the potential for chromatographic shifts and isotopic instability, which can compromise data accuracy.
For applications demanding the highest level of accuracy, precision, and robustness, C13-labeled internal standards are the superior choice. Their closer physicochemical similarity to the analyte ensures better co-elution and minimizes the risk of differential matrix effects and isotopic exchange. While often associated with a higher initial cost, the investment in a C13-labeled standard can lead to more reliable data, reduced need for troubleshooting, and greater confidence in experimental outcomes. Therefore, for the quantitative analysis of DM51 and its impurities, a C13-labeled internal standard is strongly recommended.
References
A Guide to Cross-Validation of Analytical Methods for DM51 Impurity 1-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of analytical methods specifically targeting the DM51 impurity 1-d9. Ensuring the reliability and consistency of analytical data across different laboratories or methods is paramount in drug development. This document outlines the critical parameters for comparison, presents hypothetical data in a structured format, and details the experimental protocols necessary for a robust cross-validation study.
Comparative Analysis of Analytical Methods
Cross-validation is essential when analytical data from different laboratories or different analytical techniques are compared.[1][2] The goal is to demonstrate that the methods are equivalent and produce comparable results. This is particularly crucial for impurity analysis, where accurate quantification is vital for drug safety.
This guide focuses on two hypothetical analytical methods for the quantification of this compound:
-
Method A: A newly developed, in-house high-performance liquid chromatography (HPLC) method.
-
Method B: An established reference method, potentially from a pharmacopeia or a partner laboratory.
Key Performance Parameters
The cross-validation study should assess the following key analytical performance parameters:
-
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[3]
-
Accuracy: The closeness of test results obtained by the method to the true value.[1]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1] This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy, and the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The following tables summarize hypothetical data from a cross-validation study comparing Method A and Method B for the analysis of this compound.
Table 1: Specificity and Selectivity
| Parameter | Method A | Method B | Acceptance Criteria |
| Peak Purity Index (this compound) | 0.999 | 0.998 | > 0.995 |
| Resolution from nearest peak | 2.1 | 2.3 | > 2.0 |
Table 2: Accuracy (Recovery of Spiked Samples)
| Spiked Concentration (µg/mL) | Method A (% Recovery) | Method B (% Recovery) | Acceptance Criteria |
| Low (LOQ) | 98.5 | 99.2 | 80.0% - 120.0% |
| Medium | 101.2 | 100.5 | 90.0% - 110.0% |
| High | 99.8 | 100.1 | 90.0% - 110.0% |
Table 3: Precision (% RSD)
| Parameter | Method A (% RSD) | Method B (% RSD) | Acceptance Criteria |
| Repeatability (n=6) | 1.5 | 1.2 | ≤ 2.0% |
| Intermediate Precision (n=6, 2 days, 2 analysts) | 2.8 | 2.5 | ≤ 3.0% |
Table 4: Linearity and Range
| Parameter | Method A | Method B | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 0.1 - 10 | 0.1 - 10 | As per method validation |
Table 5: LOQ and LOD
| Parameter | Method A (µg/mL) | Method B (µg/mL) | Acceptance Criteria |
| LOD | 0.03 | 0.02 | Reportable |
| LOQ | 0.1 | 0.1 | S/N ≥ 10 |
Table 6: Robustness (Effect on Results)
| Parameter Varied | Method A (% Change) | Method B (% Change) | Acceptance Criteria |
| Column Temperature (± 2°C) | 1.2 | 0.9 | ≤ 2.0% |
| Mobile Phase pH (± 0.1) | 1.8 | 1.5 | ≤ 2.0% |
| Flow Rate (± 5%) | 2.5 | 2.1 | ≤ 3.0% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of the cross-validation study.
Specificity
Specificity is demonstrated by analyzing a placebo sample, a sample spiked with this compound, and a sample containing known related substances. The method should show no interference at the retention time of the impurity. Peak purity can be assessed using a photodiode array (PDA) detector.
Accuracy
Accuracy is determined by spiking a placebo with known concentrations of this compound at three levels: low (at or near the LOQ), medium, and high. The percentage recovery is then calculated.
Precision
-
Repeatability: Six replicate injections of a standard solution of this compound at a medium concentration are performed.
-
Intermediate Precision: The repeatability assay is performed by two different analysts on two different days using two different instruments (if available).
Linearity and Range
A minimum of five concentrations of this compound spanning the expected range are prepared and analyzed. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N). A S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
Robustness
Small, deliberate variations are made to the method parameters (e.g., column temperature, mobile phase composition, flow rate) to assess the method's reliability during normal usage.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the cross-validation process.
References
Assessing the Kinetic Isotope Effect of a Deuterated Impurity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic fate of all components of a drug product, including impurities, is paramount for ensuring safety and efficacy. When dealing with deuterated active pharmaceutical ingredients (APIs), it is crucial to characterize any related impurities, such as "DM51 impurity 1-d9." While specific public data on a compound designated "this compound" is not available, this guide provides a comprehensive framework for assessing the kinetic isotope effect (KIE) of a hypothetical deuterated impurity (DM-d9) compared to its non-deuterated isotopologue (DM-h9).
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[1] In drug metabolism, substituting hydrogen (H) with deuterium (D) can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[2][3] This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a principle often leveraged to improve the pharmacokinetic profiles of drugs.[2][4]
Quantitative Comparison of Deuterated vs. Non-deuterated Impurities
The primary quantitative assessment of the kinetic isotope effect involves comparing the rates of metabolism. This is typically achieved through in vitro experiments, such as metabolic stability assays using liver microsomes or recombinant cytochrome P450 (CYP450) enzymes. The key parameters to be measured are the intrinsic clearance (CLint) and the half-life (t½) of the compounds.
| Parameter | DM-h9 (Non-deuterated) | DM-d9 (Deuterated) | Expected Outcome | Rationale for Difference |
| Intrinsic Clearance (CLint) | Higher | Lower | CLint (DM-h9) > CLint (DM-d9) | The stronger C-D bond in DM-d9 slows the rate of enzymatic cleavage, leading to a lower clearance rate. |
| Half-life (t½) | Shorter | Longer | t½ (DM-d9) > t½ (DM-h9) | A lower clearance rate for DM-d9 results in a longer time required to eliminate half of the compound. |
| Rate of Metabolite Formation | Faster | Slower | Rate (DM-h9) > Rate (DM-d9) | The rate-limiting step of metabolism involving C-H/C-D bond cleavage is slower for the deuterated compound. |
| Kinetic Isotope Effect (KIE) | 1 (Reference) | > 1 | KIE = k_light / k_heavy | The KIE is the ratio of the rate constants for the light (non-deuterated) and heavy (deuterated) isotopologues. A value greater than 1 indicates a normal kinetic isotope effect. |
Experimental Protocol for Assessing the Kinetic Isotope Effect
A detailed and robust experimental protocol is essential for accurately determining the kinetic isotope effect. The following outlines a typical in vitro metabolic stability assay.
Objective: To determine and compare the metabolic stability (intrinsic clearance and half-life) of DM-h9 and DM-d9.
Materials:
-
DM-h9 and DM-d9 reference standards
-
Pooled human liver microsomes (HLM) or recombinant CYP450 enzymes
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare stock solutions of DM-h9 and DM-d9 in a suitable organic solvent (e.g., DMSO).
-
In separate microcentrifuge tubes, pre-incubate DM-h9 or DM-d9 with liver microsomes in phosphate buffer at 37°C for a short period to allow for temperature equilibration.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixtures. The final concentration of the test compound should be low enough to be under Michaelis-Menten kinetic conditions (typically around 1 µM).
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the incubation mixture and add them to the quenching solution to stop the reaction.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method to quantify the remaining concentrations of DM-h9 and DM-d9 at each time point. This involves optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., parent and product ion masses, collision energy).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of this plot, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / [microsomal protein concentration].
-
The kinetic isotope effect (KIE) can be calculated as the ratio of the rate constants: KIE = k_h / k_d.
-
Visualizing the Experimental Workflow and Metabolic Pathway
Caption: Experimental workflow for assessing the kinetic isotope effect.
Caption: Principle of the kinetic isotope effect in drug metabolism.
This guide provides a foundational approach for assessing the kinetic isotope effect of a deuterated impurity. The results of such studies are critical for understanding the potential for altered pharmacokinetic properties and for ensuring the safety and regulatory compliance of deuterated drug products.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. Beyond the Hype: How a Single Neutron Is Revolutionizing Drug Metabolism and API Design | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Portico [access.portico.org]
- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: DM51 Impurity 1-d9 vs. Non-Deuterated Standard in Bioanalysis
In the precise world of bioanalysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes. This is particularly critical in the development of antibody-drug conjugates (ADCs), where potent cytotoxic payloads like maytansinoids require meticulous monitoring. This guide provides a comprehensive comparison of the deuterated internal standard, DM51 impurity 1-d9, versus its non-deuterated counterpart for the quantification of the corresponding impurity in complex biological matrices. While direct experimental data for "this compound" is not publicly available, this comparison is built upon the well-established principles and advantages of using stable isotope-labeled standards in mass spectrometry-based assays.
DM51 impurity 1 is a substance related to maytansinoids, a class of potent microtubule-targeting agents used as payloads in ADCs.[][2] The accurate quantification of such impurities is a critical aspect of quality control and safety assessment in drug development.
Data Presentation: A Comparative Analysis
The superior performance of deuterated internal standards in quantitative mass spectrometry is a cornerstone of modern bioanalytical practice. Here's a summary of the expected performance differences between this compound and its non-deuterated analog:
| Performance Parameter | This compound (Deuterated) | Non-Deuterated Standard (Structural Analog) | Rationale |
| Co-elution with Analyte | Near-perfect co-elution | Potential for chromatographic shift | Deuteration results in a negligible difference in physicochemical properties, ensuring the internal standard and analyte experience identical chromatographic conditions. Structural analogs may have different retention times. |
| Compensation for Matrix Effects | Excellent | Variable | Co-elution ensures that both the analyte and the internal standard are subjected to the same degree of ion suppression or enhancement from the biological matrix, leading to more accurate correction. |
| Extraction Recovery Mimicry | Identical | Similar but can differ | The chemical identity between the deuterated standard and the analyte ensures they behave identically during sample preparation steps. |
| Precision and Accuracy | High | Generally lower | By effectively normalizing for variations throughout the analytical process, deuterated standards lead to improved precision and accuracy of the measurement. |
| Potential for Isotopic Crosstalk | Minimal with sufficient mass difference (d9) | Not applicable | A mass difference of +9 amu provides a clear separation in the mass spectrometer, minimizing interference between the analyte and the internal standard. |
| Cost | Higher | Lower | The synthesis of stable isotope-labeled standards is a more complex and costly process. |
Experimental Protocols
The quantification of maytansinoid-related impurities such as DM51 impurity 1 typically involves a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Below is a detailed, representative protocol for such an analysis.
Objective: To quantify the concentration of DM51 impurity 1 in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation & Extraction):
- To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound in a suitable solvent).
- Add 400 µL of cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase starting condition.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is commonly used for maytansinoid analysis.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B over several minutes to achieve separation of the analyte from other matrix components.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 10 µL.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- DM51 impurity 1: Monitor for a specific precursor ion to product ion transition (e.g., based on the compound's structure).
- This compound: Monitor for the corresponding mass-shifted precursor ion to product ion transition.
- Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
3. Data Analysis:
- Integrate the peak areas for both the analyte (DM51 impurity 1) and the internal standard (this compound).
- Calculate the peak area ratio (analyte/internal standard).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
Signaling Pathway of Maytansinoids
Maytansinoids, the class of compounds to which DM51 is related, exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. This ultimately leads to cell cycle arrest and apoptosis.
Experimental Workflow for Bioanalysis
The following diagram illustrates the typical workflow for the quantitative analysis of a drug impurity in a biological matrix using a deuterated internal standard and LC-MS/MS.
References
Inter-Laboratory Comparison of DM51 Impurity 1 Quantification: A Comparative Guide
Disclaimer: Publicly available data from a specific inter-laboratory comparison study for a compound designated "DM51 impurity 1" could not be located. The following guide is a comprehensive template based on established principles of inter-laboratory comparisons and analytical method validation in the pharmaceutical industry. The data presented is illustrative.
This guide provides a framework for researchers, scientists, and drug development professionals to conduct and evaluate an inter-laboratory comparison for the quantification of a hypothetical pharmaceutical impurity, designated as DM51 Impurity 1.
Data Presentation
An inter-laboratory comparison (ILC) is a crucial exercise to assess the proficiency of different laboratories in performing a specific analytical measurement.[1] The results provide insights into the reproducibility and robustness of the analytical method. The primary goal is to ensure that different laboratories can produce comparable and reliable results.[1]
Table 1: Hypothetical Inter-Laboratory Comparison Data for DM51 Impurity 1 Quantification
| Laboratory ID | Sample A Concentration (µg/mL) | Sample B Concentration (µg/mL) | Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | Z-Score |
| Lab-001 | 0.52 | 0.55 | 0.535 | 0.021 | 0.5 |
| Lab-002 | 0.48 | 0.49 | 0.485 | 0.007 | -1.5 |
| Lab-003 | 0.55 | 0.56 | 0.555 | 0.007 | 1.5 |
| Lab-004 | 0.51 | 0.53 | 0.520 | 0.014 | 0 |
| Lab-005 | 0.45 | 0.47 | 0.460 | 0.014 | -3 |
| Consensus Mean | 0.520 | ||||
| Standard Deviation of Means | 0.038 |
Note: Z-scores are calculated based on the consensus mean and standard deviation of the reported means. A satisfactory performance is generally indicated by a Z-score between -2.0 and +2.0.[2]
Experimental Protocols
The following is a representative protocol for the quantification of DM51 Impurity 1. In a real-world scenario, all participating laboratories in an inter-laboratory comparison must adhere to the same validated analytical method.[3]
1. Objective
To accurately quantify the concentration of DM51 Impurity 1 in a given sample matrix using High-Performance Liquid Chromatography (HPLC) with UV detection.
2. Materials and Reagents
-
DM51 Impurity 1 Reference Standard (Purity ≥ 99.5%)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Sample containing DM51 Impurity 1
3. Instrumentation
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
4. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-26 min: Return to initial conditions
-
26-30 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
5. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of DM51 Impurity 1 Reference Standard in 100 mL of a 50:50 mixture of Acetonitrile and Water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Standard Stock Solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Preparation: Dilute the provided sample containing DM51 Impurity 1 with the 50:50 Acetonitrile/Water mixture to fall within the calibration range.
6. Method Validation Parameters
The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:[4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of the impurity from other potential components in the sample matrix.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be evaluated across the range of the analytical procedure.
-
Accuracy: The closeness of test results to the true value. This should be assessed using samples spiked with known amounts of the impurity.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Visualizations
Experimental Workflow for Inter-Laboratory Comparison
Figure 1: A typical workflow for an inter-laboratory comparison study.
Hypothetical Signaling Pathway Involving DM51
Figure 2: A hypothetical signaling pathway illustrating the potential inhibitory action of DM51.
References
Performance Showdown: Evaluating DM51 Impurity 1-d9 for High-Precision Assays
For researchers, scientists, and drug development professionals navigating the complexities of antibody-drug conjugate (ADC) development, the precise quantification of drug metabolites and impurities is paramount. This guide provides a comparative analysis of DM51 Impurity 1-d9, a deuterated internal standard, against its non-deuterated counterpart in quantitative assays, supported by synthesized experimental data representative of typical high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods used for maytansinoid analysis.
DM51 is a critical catabolite of the maytansinoid linker-payload DM21-C, which is utilized in the development of novel ADCs.[1] Accurate measurement of DM51 levels is essential for pharmacokinetic studies and for ensuring the quality and safety of the therapeutic product. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to enhance the accuracy and precision of quantitative bioanalytical methods.[2][3]
Comparative Analysis of Analytical Performance
The inclusion of a deuterated internal standard like this compound is designed to compensate for variability in sample preparation and matrix effects during analysis. This leads to significant improvements in data quality compared to methods relying on external calibration or structurally similar, non-isotopically labeled internal standards.
Below is a summary of expected performance data when quantifying the non-deuterated DM51 impurity using an external standard method versus an internal standard method with this compound.
| Performance Metric | External Standard Method (DM51 Impurity) | Internal Standard Method (using this compound) |
| Accuracy (% Bias) | -15% to +15% | -5% to +5% |
| Precision (%RSD) | ||
| - Intra-day | ≤ 15% | ≤ 5% |
| - Inter-day | ≤ 20% | ≤ 8% |
| Linearity (r²) | > 0.99 | > 0.999 |
| Limit of Quantification (LOQ) | 5 ng/mL | 1 ng/mL |
| Recovery | 70-120% | 95-105% (normalized) |
This data is representative of typical HPLC-MS/MS assay performance for maytansinoid quantification and is intended for comparative purposes.
The data clearly indicates that the use of this compound as an internal standard is expected to yield superior accuracy and precision. The closer co-elution and identical ionization behavior of the deuterated standard with the analyte of interest effectively mitigates analytical variability.[2][3]
Experimental Protocols
A robust and validated bioanalytical method is crucial for the reliable quantification of DM51. The following outlines a typical experimental protocol for the quantification of DM51 in a biological matrix using HPLC-MS/MS with this compound as an internal standard.
1. Sample Preparation:
-
Objective: To extract DM51 from the biological matrix (e.g., plasma, tissue homogenate) and remove interfering substances.
-
Procedure:
-
Thaw biological samples on ice.
-
Spike a known concentration of the internal standard (this compound) into all samples, calibration standards, and quality control samples.
-
Perform protein precipitation by adding a 3:1 volume of cold acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.
-
2. HPLC-MS/MS Analysis:
-
Objective: To chromatographically separate DM51 from other components and quantify it using mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
DM51: [M+H]+ → fragment ion
-
This compound: [M+H+9]+ → fragment ion
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each MRM transition should be optimized for maximum sensitivity.
-
3. Data Analysis and Quantification:
-
Objective: To determine the concentration of DM51 in the samples.
-
Procedure:
-
Generate a calibration curve by plotting the peak area ratio of the analyte (DM51) to the internal standard (this compound) against the nominal concentration of the calibration standards.
-
Apply a linear regression model to the calibration curve.
-
Calculate the concentration of DM51 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and Rationale
To better illustrate the experimental and logical workflows, the following diagrams are provided.
Caption: Experimental workflow for the quantification of DM51.
Caption: Rationale for using a deuterated internal standard.
References
Establishing Linearity and Range for DM51 Impurity 1-d9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical development, ensuring the accuracy and reliability of analytical methods is paramount. This guide provides a comparative analysis for establishing the linearity and range of the analytical method for a specific designated impurity, DM51 impurity 1-d9. The principles and protocols outlined here are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[1][2][3][4][5]
To illustrate the practical application of these principles, this guide presents a direct comparison between the analytical method validation for This compound and a hypothetical alternative, Alternative Impurity X . The inclusion of comparative data highlights the critical evaluation points and acceptance criteria essential for robust analytical method validation.
Data Presentation: Linearity and Range Comparison
The following tables summarize the hypothetical experimental data for establishing the linearity and range of the analytical methods for this compound and Alternative Impurity X.
Table 1: Linearity Data for this compound
| Concentration Level (%) | Concentration (µg/mL) | Response (Peak Area) |
| 50 | 0.5 | 5010 |
| 80 | 0.8 | 8025 |
| 100 | 1.0 | 10050 |
| 120 | 1.2 | 12080 |
| 150 | 1.5 | 15100 |
Table 2: Linearity Data for Alternative Impurity X
| Concentration Level (%) | Concentration (µg/mL) | Response (Peak Area) |
| 50 | 0.5 | 4850 |
| 80 | 0.8 | 7900 |
| 100 | 1.0 | 9980 |
| 120 | 1.2 | 11850 |
| 150 | 1.5 | 14500 |
Table 3: Statistical Analysis of Linearity Data
| Parameter | This compound | Alternative Impurity X | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | 0.9985 | ≥ 0.995 |
| Slope | 10025 | 9750 | Report |
| Y-Intercept | 45 | 150 | Report |
| Residual Sum of Squares | 1.25E+05 | 5.50E+05 | Report |
Table 4: Range Determination
| Parameter | This compound | Alternative Impurity X | Acceptance Criteria |
| Specified Range | 0.5 µg/mL to 1.5 µg/mL | 0.5 µg/mL to 1.5 µg/mL | From the reporting threshold to 120% of the specification limit for an impurity. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.0% - 104.5% | Typically 80% - 120% for impurities. |
| Precision (RSD%) | ≤ 1.5% | ≤ 2.5% | Report |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, designed to meet ICH Q2(R1) requirements.
Preparation of Standard Solutions
A stock solution of this compound and Alternative Impurity X reference standards are prepared in a suitable diluent. A series of at least five concentration levels, ranging from 50% to 150% of the target analytical concentration, are prepared by serial dilution of the stock solution. For impurity methods, this range typically spans from the quantitation limit (QL) to 120% of the impurity specification limit.
Linearity Assessment
The prepared standard solutions are analyzed using the specified chromatographic method. The peak area response is plotted against the corresponding concentration. Linearity is evaluated by visual inspection of the plot and by performing a linear regression analysis. The correlation coefficient (r), slope, and y-intercept of the regression line are calculated.
Range Determination
The range of the analytical method is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. The range is established by confirming that the analytical procedure provides an acceptable degree of these parameters when applied to samples containing amounts of the impurity at the extremes of the specified range.
Visualizing the Workflow
The following diagram illustrates the logical workflow for establishing the linearity and range of an analytical method for an impurity.
Caption: Workflow for Establishing Linearity and Range.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for DM51 Impurity 1-d9
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance for the safe handling and proper disposal of DM51 impurity 1-d9, a deuterated maytansinoid compound. Maytansinoids are highly potent cytotoxic agents, and as such, require strict adherence to safety protocols to prevent exposure and ensure environmental protection. The information presented here is a synthesis of safety data for structurally related maytansinoids and general best practices for the management of cytotoxic hazardous waste.
Hazard Identification and Immediate Precautions
This compound, with a molecular formula of C₃₈H₅₄ClN₃O₁₀S, is classified as a highly hazardous substance. While a specific Safety Data Sheet (SDS) for this deuterated impurity is not publicly available, the SDS for closely related maytansinoids such as Mertansine (DM1) and Maytansinoid DM4 indicates the following potential hazards:
-
Acute Toxicity: Fatal if swallowed or in contact with skin.[1][2]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1][2]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[3]
-
Germ Cell Mutagenicity: May cause genetic defects.
-
Carcinogenicity: May cause cancer.
-
Reproductive Toxicity: May damage fertility or the unborn child.
-
Specific Target Organ Toxicity: Causes damage to organs.
Due to these significant health risks, all handling and disposal procedures must be conducted with the utmost care, utilizing appropriate personal protective equipment (PPE) and engineering controls.
Personal Protective Equipment (PPE) Requirements
When handling this compound in any form (solid, liquid, or in solution), the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact; fatal toxicity upon dermal absorption. |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and aerosols that can cause severe eye damage. |
| Lab Coat/Gown | Disposable, solid-front, back-closing chemotherapy gown. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling powders or creating aerosols. | Minimizes the risk of inhaling the highly toxic compound. |
| Shoe Covers | Disposable shoe covers. | Prevents the spread of contamination outside the work area. |
Step-by-Step Disposal Procedures for this compound
The primary disposal method for maytansinoid waste is incineration at a licensed hazardous waste facility. Chemical neutralization may be an option in some cases, but incineration is the preferred and most common method for complete destruction.
Step 1: Waste Segregation and Collection
-
All materials that have come into contact with this compound must be treated as cytotoxic hazardous waste. This includes:
-
Unused or expired compound.
-
Contaminated labware (e.g., vials, pipette tips, flasks).
-
Contaminated PPE.
-
Spill cleanup materials.
-
-
Segregate cytotoxic waste from other laboratory waste streams. Use designated, clearly labeled, leak-proof, and puncture-resistant containers. These containers should be marked with the cytotoxic hazard symbol.
Step 2: Packaging for Disposal
-
Solid Waste:
-
Collect all solid waste, including contaminated PPE and labware, in a dedicated, leak-proof, and puncture-resistant container lined with two heavy-duty plastic bags.
-
Seal the inner bag securely, then seal the outer bag.
-
The outer container must be rigid and have a secure lid.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
Do not mix with other solvent waste unless specifically permitted by your institution's hazardous waste management program.
-
Ensure the container is clearly labeled with "Cytotoxic Waste" and the chemical contents.
-
-
Sharps Waste:
-
All needles, syringes, and other contaminated sharps must be placed directly into a designated, puncture-proof sharps container labeled for cytotoxic waste.
-
Step 3: Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste - Cytotoxic" and a description of the contents.
-
Store the sealed waste containers in a secure, designated area away from general laboratory traffic until they can be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the cytotoxic waste.
-
Provide them with a complete inventory of the waste.
-
Follow all institutional and local regulations for the disposal of highly potent pharmaceutical waste.
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate and Secure the Area: Immediately alert others and evacuate the immediate area of the spill. Restrict access to the contaminated zone.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in Section 2.
-
Contain the Spill: For liquid spills, cover with an absorbent material from a chemotherapy spill kit. For solid spills, gently cover with damp absorbent pads to avoid generating dust.
-
Clean the Area: Working from the outside in, carefully collect all contaminated materials and place them in the cytotoxic waste container.
-
Decontaminate Surfaces: Clean the spill area three times with a detergent solution, followed by a rinse with water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic hazardous waste.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Report all exposures to your supervisor and your institution's EHS department.
Below is a logical workflow for the disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information: Handling DM51 Impurity 1-d9
Disclaimer: This document provides guidance based on the known chemical properties of the parent compound DM-51 and general best practices for handling deuterated Active Pharmaceutical Ingredient (API) impurities. A specific Safety Data Sheet (SDS) for "DM51 impurity 1-d9" is not publicly available. Users must consult the manufacturer-provided SDS for the specific batch being handled and adhere to all institutional and regulatory safety protocols. This guide is intended for informational purposes for a professional audience.
Immediate Safety Assessment
The chemical structure of the parent compound, DM-51, has been identified with the molecular formula C₃₈H₅₄ClN₃O₁₀S.[1] Given its complexity, it should be treated as a potent Active Pharmaceutical Ingredient (API). As a deuterated impurity of DM-51, "this compound" is presumed to have similar or identical toxicological properties. Therefore, all handling procedures must assume the substance is hazardous and potent. The primary risks include inhalation, dermal absorption, and ocular exposure.
Core Hazard Mitigation
-
Engineering Controls: All manipulations of solid or neat material must be performed in a certified chemical fume hood or a powder containment hood (balance enclosure). For solutions, a chemical fume hood is mandatory.
-
Personal Protective Equipment (PPE): A comprehensive PPE suite is required at all times to prevent exposure.[2][3][4]
-
Contamination Control: Strict protocols must be in place to prevent the contamination of the laboratory environment and personnel.[5]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical for safeguarding laboratory personnel from chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Specification | Purpose & Rationale |
| Hands | Double-gloving: Nitrile gloves (inner layer) with chemical-resistant gloves (outer layer, e.g., neoprene or thicker nitrile). | Prevents direct skin contact and absorption. Double-gloving provides protection in case the outer glove is breached. |
| Body | Disposable, low-linting protective coverall (e.g., Tyvek) or a dedicated lab coat with elastic cuffs, fully buttoned. | Protects skin and personal clothing from aerosol or splash contamination. |
| Eyes/Face | ANSI Z87.1-rated safety glasses with side shields (minimum). For splash hazards, use chemical splash goggles and a full-face shield. | Protects eyes and face from splashes, dust, and aerosols. |
| Respiratory | An N95 respirator is the minimum for handling powders. For higher-risk operations (e.g., cleaning spills, large quantities), a Powered Air-Purifying Respirator (PAPR) is recommended. | Prevents inhalation of fine particles. Respirator selection should be based on a formal risk assessment. |
| Feet | Closed-toe, chemical-resistant safety shoes. Shoe covers should be used in designated areas. | Protects feet from spills and prevents the spread of contamination outside the work area. |
Operational Plan: Handling and Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound.
Experimental Workflow
The following diagram illustrates the standard workflow for handling the compound, from preparation to disposal.
Caption: Standard operational workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within a chemical fume hood for the procedure.
-
Cover the work surface with absorbent, disposable liners.
-
Assemble all necessary equipment (spatulas, vials, solvents, waste containers) inside the hood.
-
Don all required PPE as specified in the table above.
-
-
Handling (in Fume Hood):
-
Carefully weigh the required amount of this compound. Use non-sparking tools.
-
When preparing solutions, add the solvent to the solid slowly to avoid aerosolization.
-
Keep containers sealed when not in immediate use.
-
To maintain isotopic purity, consider handling under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent H-D exchange with atmospheric moisture.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert, non-combustible material (e.g., vermiculite or commercial sorbent).
-
Using non-sparking tools, collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
For large spills, evacuate the area and contact institutional safety personnel immediately.
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, coveralls), absorbent pads, and weighing papers should be collected in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not dispose of this material down the drain.
-
Disposal Vendor: All waste must be disposed of through a licensed chemical waste management company in accordance with local, state, and federal regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
